molecular formula C9H12ClNO B049238 3-(3-Chlorophenoxy)propylamine CAS No. 116753-50-5

3-(3-Chlorophenoxy)propylamine

Cat. No.: B049238
CAS No.: 116753-50-5
M. Wt: 185.65 g/mol
InChI Key: KZQPDVZJHZMSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenoxy)propylamine is a valuable aromatic amine building block in organic synthesis and pharmaceutical research. This compound features a propylamine chain linked by an ether bond to a 3-chlorophenyl ring, a structure that integrates the electronic effects of the chlorine substituent with the reactivity of a primary amine. With a molecular formula of C9H12ClNO and a molecular weight of 185.65 g/mol (calculated from standard atomic weights: C 12.011, H 1.008, Cl 35.45, N 14.007, O 15.999 ), this structure makes it a versatile intermediate for constructing more complex molecules. Its primary research applications include serving as a key precursor in the development of small molecule therapeutics, particularly in the synthesis of compounds that target neurological and metabolic pathways. The amine group allows for straightforward conjugation via amide bond formation or Schiff base reactions, while the chlorophenoxy moiety can contribute to enhanced lipophilicity and potential receptor binding affinity. Researchers utilize this compound in the exploration of structure-activity relationships (SAR), medicinal chemistry optimization, and as a scaffold in combinatorial chemistry. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

3-(3-chlorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQPDVZJHZMSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440309
Record name 3-(3-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116753-50-5
Record name 3-(3-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 3-(3-Chlorophenoxy)propylamine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(3-Chlorophenoxy)propylamine. It includes a compilation of predicted physicochemical data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential chemical reactivity and biological significance. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering foundational knowledge for further investigation of this and related compounds.

Introduction

This compound is an aromatic amine derivative with a structure that suggests potential biological activity, owing to the presence of the chlorophenoxy and propylamine moieties. This scaffold is found in various pharmacologically active compounds. As an intermediate or a primary candidate in drug discovery, a thorough understanding of its physicochemical properties is crucial for predicting its behavior in biological systems and for designing novel therapeutics. This guide aims to consolidate available data and provide practical methodologies for its study.

Physicochemical Properties

A comprehensive summary of the predicted physicochemical properties of this compound is presented below. These values, generated using ACD/Labs Percepta software, provide essential parameters for assessing its drug-like characteristics.

Identifiers and Molecular Characteristics
PropertyValue
CAS Number 116753-50-5
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
IUPAC Name 3-(3-chlorophenoxy)propan-1-amine
Predicted Physicochemical Data
PropertyPredicted Value
Melting Point 175.4 ± 7.0 °C
Boiling Point 285.9 ± 30.0 °C at 760 mmHg
pKa (strongest basic) 10.13 ± 0.10
logP 2.56 ± 0.29
Water Solubility 2.87 ± 0.58 g/L

Chemical Synthesis

The synthesis of this compound can be achieved through several established synthetic routes. The Williamson ether synthesis is a common and effective method for forming the ether linkage. Below is a representative experimental protocol for its synthesis.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactant1 3-Chlorophenol reaction Williamson Ether Synthesis (Reflux) reactant1->reaction reactant2 3-Bromopropylamine Hydrobromide reactant2->reaction base Potassium Carbonate base->reaction solvent Acetone solvent->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation extraction Extraction evaporation->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product This compound purification->product

A representative workflow for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 3-chlorophenol and 3-bromopropylamine hydrobromide.

Materials:

  • 3-Chlorophenol

  • 3-Bromopropylamine hydrobromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

  • To a stirred solution of 3-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Add 3-bromopropylamine hydrobromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Chemical Properties and Reactivity

This compound possesses a primary amine and a chlorophenoxy group, which dictate its chemical reactivity.

  • Basicity: The primary amine group imparts basic properties to the molecule, allowing it to form salts with acids. This is often exploited to prepare the hydrochloride salt, which typically has improved water solubility and stability.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, enabling it to participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

  • Aromatic Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, although the chloro and ether groups will influence the position and reactivity of these substitutions.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions or with specific catalysts.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to known pharmacologically active molecules, particularly phenoxypropylamine derivatives, allows for informed hypotheses regarding its potential biological targets and signaling pathways.

Many aryloxypropanolamine compounds are known to act as beta-adrenergic receptor antagonists (beta-blockers) . These drugs competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors.

Postulated Signaling Pathway

Signaling_Pathway ligand This compound (as a potential β-blocker) receptor β-Adrenergic Receptor ligand->receptor Antagonism g_protein G-protein (Gs) receptor->g_protein Activation (blocked) adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activation (blocked) camp cAMP adenylyl_cyclase->camp Conversion (reduced) atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activation (reduced) cellular_response Cellular Response (e.g., ↓ Heart Rate, ↓ Contractility) pka->cellular_response Phosphorylation Cascade (reduced)

Postulated antagonistic effect on the β-adrenergic signaling pathway.

This antagonism prevents the activation of the Gs protein-coupled signaling cascade, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which in turn modulates downstream cellular responses, such as a reduction in heart rate and contractility in cardiac tissue.

Furthermore, some propylamine derivatives have been investigated for their activity at dopaminergic and serotonergic receptors , suggesting that this compound could also have an affinity for these targets, potentially influencing neurotransmission in the central nervous system.

Experimental Protocols for Property Determination

The following are general, yet detailed, experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound hydrochloride.

Melting Point Determination (Capillary Method)

Apparatus:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor.

  • Capillary tubes (sealed at one end).

Procedure:

  • Ensure the sample of this compound hydrochloride is finely powdered and completely dry.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting range.

pKa Determination (Potentiometric Titration)

Apparatus:

  • Calibrated pH meter with a combination glass electrode.

  • Automatic burette or a Class A burette.

  • Stir plate and stir bar.

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Add a slight excess of standardized HCl solution to ensure the complete protonation of the amine.

  • Immerse the pH electrode in the solution and begin stirring.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

  • Record the pH of the solution after each addition of NaOH.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

logP Determination (Shake-Flask Method)

Apparatus:

  • Separatory funnel or vials with screw caps.

  • Mechanical shaker or vortex mixer.

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis.

  • n-Octanol (pre-saturated with water).

  • Aqueous buffer of a specific pH (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol).

Procedure:

  • Prepare a stock solution of this compound in the aqueous buffer.

  • Add a known volume of the stock solution and a known volume of pre-saturated n-octanol to a separatory funnel or vial.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a calibration curve).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The compiled predicted data, along with the detailed experimental protocols, offer a solid foundation for researchers to handle, characterize, and further investigate this compound. The exploration of its potential chemical reactivity and biological activity, based on its structural features, opens avenues for its application in medicinal chemistry and drug discovery, particularly in the context of adrenergic and potentially other neurotransmitter systems. Further experimental validation of the predicted properties and biological activities is encouraged to fully elucidate the profile of this intriguing molecule.

3-(3-Chlorophenoxy)propylamine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(3-Chlorophenoxy)propylamine

This technical guide provides a comprehensive overview of this compound, including its chemical identity, structural information, and physicochemical properties. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identifier and Molecular Structure

This compound is a chemical compound utilized primarily as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors.[1][2]

CAS Number: 116753-50-5[3][4]

Molecular Structure:

The structure consists of a propylamine chain linked via an ether bond to a 3-chlorophenyl group.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 116753-50-5 [3][4]
Molecular Formula C₉H₁₂ClNO [3][4][5]
Molecular Weight 185.65 g/mol [3][4][5]
Physical Form Solid [5]
InChI 1S/C9H12ClNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2 [3][4][5]
InChI Key KZQPDVZJHZMSKO-UHFFFAOYSA-N [3][4][5]

| SMILES | NCCCOc1cccc(Cl)c1 |[5] |

Table 2: Representative Spectroscopic Data (Based on Analogs)

Technique Expected Peaks / Signals
¹H NMR Signals corresponding to aromatic protons (approx. δ 6.8-7.4 ppm), the methylene group adjacent to the ether oxygen (-O-CH₂-, approx. δ 3.9-4.1 ppm), the methylene group adjacent to the amine (-CH₂-NH₂, approx. δ 2.8-3.0 ppm), and the central methylene group (-CH₂-CH₂-CH₂-, approx. δ 1.9-2.1 ppm).
¹³C NMR Resonances for aromatic carbons, including the carbon bearing the chlorine and the carbon attached to the ether oxygen, as well as distinct signals for the three aliphatic carbons of the propylamine chain.
Mass Spec (MS) A molecular ion peak [M]+ corresponding to the molecular weight (185.65), and characteristic fragmentation patterns including the loss of the propylamine side chain.

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-O-C stretching (ether), and C-Cl stretching (aromatic chloride).[2] |

Experimental Protocols

Synthesis via Nucleophilic Substitution

A common method for synthesizing phenoxypropylamines is through nucleophilic substitution.[2] This protocol is a representative example based on the synthesis of similar compounds.

start Reactants: - 3-Chlorophenol - 3-Bromopropylamine Hydrobromide - Base (e.g., K₂CO₃) solvent Dissolve in a polar aprotic solvent (e.g., DMF) start->solvent 1. Combine reaction Heat reaction mixture (e.g., 80°C, 12 hrs) solvent->reaction 2. Initiate Reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup 3. Isolate Crude Product purify Purification: - Column Chromatography workup->purify 4. Purify product Final Product: This compound purify->product 5. Obtain Pure Compound

Caption: General workflow for synthesis via nucleophilic substitution.

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask, combine 3-chlorophenol (1 equivalent), 3-bromopropylamine hydrobromide (1.1 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 12 hours) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard analytical workflow.

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the proton environment and structural integrity.

    • ¹³C NMR: Confirm the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Identify the key functional groups present in the molecule.[2]

  • Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

Applications in Research and Development

This compound serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs are found in various biologically active molecules.

start This compound (Building Block) synthesis Chemical Synthesis & Functional Group Modification start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit_id Hit Identification & Lead Generation screening->hit_id lead_op Lead Optimization (Structure-Activity Relationship) hit_id->lead_op candidate Preclinical Drug Candidate lead_op->candidate

Caption: Role of this compound in a drug discovery workflow.

  • Pharmaceutical Intermediates: The compound is a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, such as antidepressants or anxiolytics.[1][2][6] Its structure is analogous to intermediates used in the synthesis of β-adrenergic antagonists (beta-blockers) and serotonin reuptake inhibitors.[2]

  • Agricultural Chemicals: The chlorophenoxy amine structure suggests potential use as a building block for herbicides or pesticides, similar to other phenoxyacetic acid derivatives.[1][2]

  • Chemical Research: It is used in laboratories to explore structure-activity relationships (SAR) and develop new chemical entities with novel biological profiles.[1] The presence of the chlorine atom can influence the lipophilicity and metabolic stability of derivative compounds.[6]

References

A Technical Guide to the Pharmacological Activities of Chlorophenoxy Propylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse pharmacological activities exhibited by chlorophenoxy propylamine derivatives. This class of compounds has garnered significant interest in the scientific community due to its potential to modulate key biological targets, leading to a wide range of therapeutic applications. This document delves into the core pharmacological activities, presents quantitative data for comparative analysis, details experimental protocols for key assays, and visualizes complex biological pathways and workflows.

Overview of Chlorophenoxy Propylamine Derivatives

Chlorophenoxy propylamine derivatives are a class of organic molecules characterized by a chlorophenoxy group linked to a propylamine moiety. This core structure has been chemically modified to produce a variety of derivatives with distinct pharmacological profiles. Research has primarily focused on their interactions with receptors in the central nervous system and other biological targets, revealing potential applications in neurology, psychiatry, and beyond.

Key Pharmacological Activities

The primary pharmacological activities of chlorophenoxy propylamine derivatives can be categorized as follows:

  • NMDA Receptor Antagonism: Certain derivatives, most notably Ifenprodil, act as selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly at subunits containing the GluN2B subunit.[1][2] This activity is associated with neuroprotective effects.[1][3]

  • Histamine H3 Receptor Antagonism: A series of chlorophenoxyalkylamine derivatives have been synthesized and identified as potent antagonists of the histamine H3 receptor, which is implicated in the regulation of various neurotransmitters.[4] This has led to investigations into their potential as anticonvulsant agents.[4]

  • Cholinesterase Inhibition: Some chlorophenoxy derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5] This dual activity makes them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for key chlorophenoxy propylamine derivatives, categorized by their primary pharmacological activity.

Table 1: NMDA Receptor Antagonists

DerivativeTargetAssay TypeIC50 / KiSpeciesReference
IfenprodilNMDA Receptor (GluN2B)Inhibition of NMDA-induced currentsIC50: 0.15 µMRecombinant[3]
IfenprodilNMDA ReceptorInhibition of NMDA-induced currentsIC50: 0.34 µM (NR1A/NR2B)Oocytes[6]
IfenprodilNMDA ReceptorInhibition of NMDA-induced currentsIC50: 146 µM (NR1A/NR2A)Oocytes[6]
IfenprodilNMDA ReceptorBinding affinity in neonatal rat forebrainIC50: 0.3 µMRat[6]

Table 2: Histamine H3 Receptor Antagonists

DerivativeTargetAssay TypeKi / EC50SpeciesReference
Derivative 10Human Histamine H3 ReceptorBinding AffinityKi: 133 nMHuman[4]
Derivative 10Human Histamine H3 ReceptorcAMP Accumulation AssayEC50: 72 nMHuman[4]
Derivative 25Human Histamine H3 ReceptorBinding AffinityKi: 128 nMHuman[4]
Derivative 25Human Histamine H3 ReceptorcAMP Accumulation AssayEC50: 75 nMHuman[4]

Table 3: Cholinesterase Inhibitors

DerivativeTargetAssay TypeIC50SpeciesReference
Derivative 18Acetylcholinesterase (EeAChE)Enzyme InhibitionIC50: 1.93 µMElectric eel[5]
Derivative 18Butyrylcholinesterase (EqBuChE)Enzyme InhibitionIC50: 1.64 µMEquine serum[5]

Experimental Protocols

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a typical radioligand displacement assay to determine the binding affinity of a test compound for the NMDA receptor.

  • Membrane Preparation:

    • Homogenize neonatal rat forebrains in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the pellet multiple times by resuspension and centrifugation in a suitable buffer (e.g., Tris-HCl).

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the prepared cell membranes, a radiolabeled NMDA receptor ligand (e.g., [3H]MK-801), and varying concentrations of the test compound (chlorophenoxy propylamine derivative).

    • For non-specific binding determination, a separate set of wells should contain a high concentration of an unlabeled NMDA receptor antagonist.

    • Incubate the plate at a controlled temperature for a specified time to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation Assay for Histamine H3 Receptor Antagonism

This protocol describes a method to assess the antagonist activity of a compound at the human histamine H3 receptor (hH3R) by measuring its effect on cAMP levels.

  • Cell Culture:

    • Culture a stable cell line expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells) in an appropriate growth medium.

    • Plate the cells in 96-well plates and grow to a suitable confluency.

  • cAMP Accumulation Assay:

    • Wash the cells with a pre-warmed assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound (chlorophenoxy propylamine derivative) to the wells and incubate.

    • Stimulate the cells with a known H3 receptor agonist (e.g., (R)-α-methylhistamine) in the presence of forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).

    • Incubate for a specified time to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.

    • Calculate the EC50 value, which represents the concentration of the antagonist that produces 50% of the maximal inhibition of the agonist-induced response.

Visualizations: Pathways and Workflows

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN2B GluN1 Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Binds Ifenprodil Ifenprodil (Derivative) Ifenprodil->NMDAR:glu Allosteric Inhibition Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening (Blocked) Signaling Downstream Signaling (e.g., Excitotoxicity) Ca_ion->Signaling

Caption: Allosteric inhibition of the GluN2B-containing NMDA receptor by Ifenprodil.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from rat forebrain) Start->Membrane_Prep Assay_Setup Assay Setup: - Membranes - Radioligand ([³H]MK-801) - Test Compound Membrane_Prep->Assay_Setup Incubation Incubation (to reach equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (separate bound/free ligand) Incubation->Filtration Washing Filter Washing Filtration->Washing Quantification Scintillation Counting (quantify radioactivity) Washing->Quantification Data_Analysis Data Analysis (calculate IC₅₀) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical radioligand displacement binding assay.

Mechanism of Histamine H3 Receptor Antagonism

H3R_Antagonism cluster_presynaptic Presynaptic Neuron H3R Histamine H3 Receptor (GPCR) Gi Gᵢ Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion (Reduced) ATP ATP ATP->AC Histamine Histamine Histamine->H3R Activates Antagonist Chlorophenoxy Propylamine Derivative Antagonist->H3R Blocks

Caption: Antagonism of the Gi-coupled histamine H3 autoreceptor.

References

An In-Depth Technical Guide to the Mechanism of Action of 3-(3-Chlorophenoxy)propylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-(3-chlorophenoxy)propylamine analogs, a class of compounds primarily recognized for their potent inhibitory effects on monoamine oxidase A (MAO-A). By delving into their molecular interactions, downstream signaling effects, and structure-activity relationships, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting monoaminergic systems. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate reproducible research and inform future drug design strategies.

Core Mechanism of Action: Selective and Irreversible Inhibition of Monoamine Oxidase A (MAO-A)

The principal mechanism of action for this compound analogs, exemplified by the archetypal compound clorgyline , is the selective and irreversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a mitochondrial-bound enzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2]

The inhibitory action of these analogs is time-dependent and involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.[3] This high selectivity for MAO-A over its isoform, MAO-B, is a defining characteristic of many compounds in this class and is crucial for their pharmacological profile.[4]

Quantitative Pharmacological Data

The inhibitory potency of this compound analogs against MAO-A and MAO-B is typically quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower value indicates greater potency. The data presented below has been collated from various in vitro studies.

Compound/AnalogTargetIC50 (µM)Ki (µM)Selectivity (MAO-B/MAO-A)Reference
Clorgyline MAO-A0.00120.054~1583
MAO-B1.958
N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine MAO-A-CompetitiveMAO-B Selective[3]
MAO-B-Mixed[3]
N-Methyl-N-propargyl-2-(4-phenoxy)phenoxyethylamine MAO-A-CompetitiveMAO-B Selective[3]
MAO-B-Mixed[3]
N-Methyl-N-propargyl-4-(4-phenoxy)phenoxybutylamine MAO-A-CompetitiveMAO-B Selective[3]
MAO-B-Mixed[3]

Note: "-" indicates that a specific quantitative value was not provided in the cited literature, but the nature of the inhibition was described.

Signaling Pathways and Cellular Effects

The inhibition of MAO-A by this compound analogs initiates a cascade of downstream signaling events, primarily through the modulation of monoamine neurotransmitter levels.

Neurotransmitter Regulation

By preventing the degradation of serotonin, norepinephrine, and dopamine, these analogs lead to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft.[4] This enhanced monoaminergic neurotransmission is the basis for their antidepressant and anxiolytic effects.

MAO-A Inhibition and Neurotransmitter Regulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_A MAO-A Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->MAO_A Degradation Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging Synaptic_Neurotransmitters Increased Neurotransmitters Vesicles->Synaptic_Neurotransmitters Release Reuptake Reuptake Transporter Synaptic_Neurotransmitters->Reuptake Receptors Postsynaptic Receptors Synaptic_Neurotransmitters->Receptors Binding Signaling Downstream Signaling Receptors->Signaling Inhibitor This compound Analog (e.g., Clorgyline) Inhibitor->MAO_A Inhibition

MAO-A Inhibition and Neurotransmitter Regulation
Apoptotic Signaling

Recent studies have implicated MAO-A in cellular apoptotic pathways. The enzymatic activity of MAO-A produces reactive oxygen species (ROS), such as hydrogen peroxide, which can induce oxidative stress and trigger apoptosis.[2] Inhibition of MAO-A by compounds like clorgyline has been shown to protect cells from apoptosis induced by various stressors, such as serum starvation.[2] This protective effect is mediated, in part, by the prevention of ROS-induced mitochondrial dysfunction and the subsequent activation of caspase cascades. The p38 kinase and Bcl-2 are also implicated as upstream regulators in this pathway.[2]

MAO-A in Apoptotic Signaling Stress Cellular Stress (e.g., Serum Starvation) p38 p38 Kinase Stress->p38 Bcl2 Bcl-2 Stress->Bcl2 MAO_A MAO-A p38->MAO_A Bcl2->MAO_A ROS Reactive Oxygen Species (ROS) MAO_A->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase-3 Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Inhibitor This compound Analog Inhibitor->MAO_A Inhibition

MAO-A in Apoptotic Signaling

Experimental Protocols

Accurate determination of the inhibitory activity of this compound analogs is crucial for their pharmacological characterization. The following are detailed protocols for common in vitro MAO inhibition assays.

Fluorometric Monoamine Oxidase Inhibition Assay

This assay is a widely used method for determining the IC50 values of MAO inhibitors. It relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate.

Principle: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: Kynuramine (for both MAO-A and MAO-B) or Serotonin (selective for MAO-A)

  • Fluorogenic Probe: Amplex® Red (or similar)

  • Horseradish Peroxidase (HRP)

  • Test compounds (this compound analogs)

  • Positive controls: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of substrates, fluorogenic probe, HRP, and test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the MAO enzyme in MAO Assay Buffer.

  • Assay Setup:

    • Add MAO Assay Buffer to all wells.

    • Add the test compound at various concentrations to the sample wells.

    • Add the positive control to its designated wells.

    • Add the MAO enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing the substrate, fluorogenic probe, and HRP in MAO Assay Buffer.

    • Add the reaction mixture to all wells to initiate the reaction.

    • Immediately begin kinetic measurement of fluorescence intensity at 37°C for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorometric MAO Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor, Probe) Dispense Dispense Reagents into 96-well Plate Start->Dispense Preincubation Pre-incubate Plate (e.g., 15 min at 37°C) Dispense->Preincubation Initiate Initiate Reaction with Substrate/Probe Mixture Preincubation->Initiate Measure Kinetic Fluorescence Measurement (e.g., 30-60 min at 37°C) Initiate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze Calculate_IC50 Determine IC50 Value Analyze->Calculate_IC50

Fluorometric MAO Inhibition Assay Workflow
Determination of Inhibition Constant (Ki)

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the MAO inhibition assay as described above, but with a matrix of varying substrate and inhibitor concentrations.

  • Measure the initial reaction velocities for each condition.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation modified to account for the presence of an inhibitor.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of this compound analogs are highly dependent on their chemical structure.

  • Aromatic Ring Substitution: The nature and position of substituents on the phenoxy ring significantly influence activity. Electron-withdrawing groups, such as the chlorine atom at the 3-position, are often important for potent MAO-A inhibition.[3] The 2,4-dichloro substitution pattern, as seen in clorgyline, confers high potency and selectivity for MAO-A.[3]

  • Propylamine Chain Length: The length of the alkyl chain connecting the phenoxy ring and the amine group is critical. A three-carbon (propyl) chain is generally optimal for MAO-A inhibition.[3] Altering the chain length can shift the selectivity towards MAO-B. For example, some studies have shown that increasing the chain length to four carbons can increase MAO-B inhibitory potency.[3]

  • Amine Substitution: The substitution on the nitrogen atom also plays a role. The N-methyl-N-propargyl group is a key feature of many irreversible MAO inhibitors, including clorgyline, as the propargyl group is involved in the covalent modification of the FAD cofactor.

Structure-Activity Relationship Logic Core This compound Core Structure Aromatic Aromatic Ring Substitutions Core->Aromatic Chain Propylamine Chain Length Core->Chain Amine Amine Substitutions Core->Amine Potency MAO-A Inhibitory Potency Aromatic->Potency Selectivity Selectivity (MAO-A vs. MAO-B) Aromatic->Selectivity Chain->Potency Chain->Selectivity Amine->Potency

Structure-Activity Relationship Logic

Conclusion

This compound analogs represent a significant class of monoamine oxidase A inhibitors with well-defined mechanisms of action. Their ability to selectively and irreversibly inhibit MAO-A leads to profound effects on monoaminergic neurotransmission and cellular signaling pathways, including those involved in apoptosis. The detailed pharmacological data and experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of these compounds and to design novel analogs with improved efficacy and safety profiles for the treatment of neurological and psychiatric disorders.

References

The Discovery and Development of 3-Aryloxy-3-Aryl Propylamine Compounds: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal class of compounds, 3-aryloxy-3-aryl propylamine derivatives have emerged as a cornerstone in the treatment of central nervous system (CNS) disorders, most notably depression and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide delves into the discovery, synthesis, and structure-activity relationships (SAR) of these influential molecules, with a focus on the landmark drugs fluoxetine and atomoxetine.

The journey of 3-aryloxy-3-aryl propylamine compounds began with the strategic exploration of molecules capable of modulating monoamine neurotransmission. Early research in the 1970s by scientists at Eli Lilly and Company sought to develop novel antidepressants with improved side-effect profiles compared to the existing tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). This endeavor led to the synthesis of a series of 3-phenoxy-3-phenylpropylamines, culminating in the discovery of fluoxetine, the first selective serotonin reuptake inhibitor (SSRI).[1][2] Concurrently, research into related structures identified atomoxetine as a potent and selective norepinephrine reuptake inhibitor (NRI), which found its therapeutic niche in the management of ADHD.[3][4]

Core Chemical Structure and Synthetic Strategies

The fundamental scaffold of this class of compounds consists of a three-carbon propylamine chain with an aryl group and an aryloxy group attached to the same carbon atom (C-3).

cluster_0 General Structure of 3-Aryloxy-3-Aryl Propylamine C3 C Aryl Aryl C3->Aryl Aryloxy O-Aryl' C3->Aryloxy C2 CH₂ C3->C2 C1 CH₂ C2->C1 Amine N(R¹, R²) C1->Amine

Figure 1: General chemical scaffold of 3-aryloxy-3-aryl propylamine compounds.

The synthesis of these compounds has been approached through several key methodologies, with the Williamson ether synthesis and nucleophilic aromatic substitution being the most prominent.

Key Synthetic Pathways

A common synthetic route involves the reaction of a 3-halo-1-phenylpropan-1-one with a substituted phenol in the presence of a base to form the corresponding ether. Subsequent amination of the propanone and reduction of the ketone yields the desired 3-aryloxy-3-aryl propylamine.

start 3-Halo-1-phenylpropan-1-one ether_formation Williamson Ether Synthesis (Base, e.g., K₂CO₃) start->ether_formation phenol Substituted Phenol (Ar'OH) phenol->ether_formation intermediate1 3-Aryloxy-1-phenylpropan-1-one ether_formation->intermediate1 amination Amination (e.g., R¹R²NH) intermediate1->amination intermediate2 3-Aryloxy-1-phenyl-1-(dialkylamino)propan-1-one amination->intermediate2 reduction Reduction (e.g., NaBH₄) intermediate2->reduction product 3-Aryloxy-3-aryl propylamine reduction->product

Figure 2: Generalized synthetic workflow for 3-aryloxy-3-aryl propylamine compounds.

Structure-Activity Relationship (SAR) and Pharmacological Profile

The pharmacological activity of 3-aryloxy-3-aryl propylamine derivatives is highly dependent on the nature and position of substituents on both the aryl and aryloxy rings, as well as the substitution on the amine nitrogen. These structural modifications influence the potency and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Key SAR Observations:
  • Substitution on the Phenoxy Ring: The position of substituents on the phenoxy ring is a critical determinant of selectivity. For instance, in the case of fluoxetine, a trifluoromethyl group at the para-position of the phenoxy ring is crucial for its high affinity and selectivity for SERT.[5] In contrast, ortho-substitution on the phenoxy ring, as seen in atomoxetine (o-methyl), favors potent and selective inhibition of NET.[1]

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring attached directly to the propylamine backbone can also modulate activity, though often to a lesser extent than the phenoxy ring.

  • Amine Substitution: The nature of the substituents on the amine nitrogen (R¹ and R²) impacts both potency and metabolic stability. Generally, secondary amines (e.g., N-methyl) are preferred for optimal activity.

The following table summarizes the in vitro activities of key 3-aryloxy-3-aryl propylamine compounds and their analogs at the serotonin and norepinephrine transporters.

CompoundR (Phenoxy)R' (Phenyl)N-SubstitutionSERT Ki (nM)NET Ki (nM)Selectivity (NET/SERT)
Fluoxetine 4-CF₃HNHCH₃1.1130118
Norfluoxetine4-CF₃HNH₂1.914074
Atomoxetine 2-CH₃HNHCH₃774.50.06
Nisoxetine2-OCH₃HNHCH₃8000.80.001
Duloxetine1-Naphthyl2-ThienylN(CH₃)₂0.87.59.4

Data compiled from various sources. Ki values are indicative and may vary depending on the specific assay conditions.

Experimental Protocols

The determination of the pharmacological activity of these compounds relies on robust in vitro assays that measure their ability to inhibit the reuptake of serotonin and norepinephrine.

Radioligand Binding Assays

Binding affinity for SERT and NET is typically determined using radioligand binding assays with membranes prepared from cells expressing the respective transporters or from specific brain regions.

Protocol Outline:

  • Membrane Preparation: Homogenize tissue (e.g., rat brain cortex for NET, brainstem for SERT) in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Functional inhibition of neurotransmitter reuptake is assessed using synaptosomal preparations or cell lines stably expressing the transporters.

Protocol Outline:

  • Synaptosome or Cell Preparation: Prepare synaptosomes from brain tissue or culture cells expressing SERT or NET.

  • Uptake Reaction: Pre-incubate the synaptosomes or cells with the test compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine).

  • Termination: Stop the uptake reaction at a specific time point by rapid filtration and washing with ice-cold buffer.

  • Detection: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Signaling Pathways

The therapeutic effects of 3-aryloxy-3-aryl propylamine compounds stem from their ability to block the reuptake of serotonin and/or norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission triggers a cascade of downstream signaling events.

Inhibition of SERT and NET leads to the activation of various postsynaptic receptors, which are often G-protein coupled receptors (GPCRs). Activation of these receptors modulates the activity of adenylyl cyclase and phospholipase C, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP₃). These changes, in turn, influence the activity of protein kinases and gene expression, ultimately leading to long-term neuroadaptive changes that are believed to underlie the therapeutic effects of these drugs.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT_NET SERT / NET Neurotransmitter Serotonin (5-HT) / Norepinephrine (NE) SERT_NET->Neurotransmitter Reuptake Propylamine 3-Aryloxy-3-aryl propylamine Propylamine->SERT_NET Inhibition GPCR Postsynaptic Receptors (e.g., 5-HTR, Adrenergic R) Neurotransmitter->GPCR AC_PLC Adenylyl Cyclase (AC) / Phospholipase C (PLC) GPCR->AC_PLC Second_Messengers cAMP / IP₃, DAG AC_PLC->Second_Messengers Kinases Protein Kinases (e.g., PKA, PKC) Second_Messengers->Kinases Gene_Expression Altered Gene Expression (e.g., CREB, BDNF) Kinases->Gene_Expression Neuroplasticity Neuroplasticity & Therapeutic Effects Gene_Expression->Neuroplasticity

Figure 3: Simplified signaling pathway of SERT/NET inhibitors.

Conclusion

The discovery of 3-aryloxy-3-aryl propylamine compounds represents a significant milestone in medicinal chemistry and neuropharmacology. The development of fluoxetine and atomoxetine has not only provided effective treatments for millions of patients but has also deepened our understanding of the neurobiological basis of mood and attention disorders. The intricate structure-activity relationships within this chemical class continue to inspire the design and synthesis of new CNS-active agents with improved efficacy and selectivity. Further research into the downstream signaling pathways and long-term neuroadaptive effects of these compounds will undoubtedly unveil new therapeutic possibilities.

References

Spectroscopic Data and Analysis of 3-(3-Chlorophenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Chlorophenoxy)propylamine is a chemical compound of interest in pharmaceutical research and drug development. Its structural elucidation and characterization are fundamental for understanding its chemical behavior and biological activity. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, standardized experimental protocols for acquiring such data are also presented, along with a visual workflow for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on established principles of spectroscopy and analysis of analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t1HAr-H
~6.90d1HAr-H
~6.85s1HAr-H
~6.75d1HAr-H
~4.00t2HO-CH₂
~2.85t2HCH₂-N
~1.95p2HCH₂-CH₂-CH₂
~1.50 (broad)s2HNH₂

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~159.0Ar-C-O
~135.0Ar-C-Cl
~130.0Ar-CH
~121.0Ar-CH
~115.0Ar-CH
~113.0Ar-CH
~66.0O-CH₂
~40.0CH₂-N
~31.0CH₂-CH₂-CH₂

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1580StrongN-H bend (scissoring)
1590, 1480StrongAromatic C=C stretch
1250-1200StrongAryl-O-C stretch (asymmetric)
1050-1000StrongAryl-O-C stretch (symmetric)
800-750StrongC-Cl stretch
780-690StrongAromatic C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
185/187Moderate[M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl)
128/130High[M - C₃H₇N]⁺ (Loss of propylamine side chain)
99Moderate[C₄H₅ClO]⁺
56High[C₃H₆N]⁺
30Very High[CH₄N]⁺ (Base peak)

Experimental Protocols

The following are detailed, generic methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.[2]

    • Acquire the spectrum using a standard pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

    • Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[2]

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid if it is an oil, or as a thin film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or as a mull in an oil like Nujol.[3]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or salt plates).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed bands with known vibrational frequencies of functional groups to confirm the presence of amine, aromatic, ether, and chloro- functionalities.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.[4]

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small organic molecules that provides detailed fragmentation patterns.[5][6]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

  • Detection: The separated ions are detected, and their abundance is recorded.[4]

  • Data Analysis:

    • The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

    • Identify the molecular ion peak to confirm the molecular weight of the compound. The presence of a peak at M+2 with an intensity of about one-third of the molecular ion is characteristic of a molecule containing one chlorine atom.

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Carbon-Hydrogen Framework Determination NMR->NMR_Analysis MS_Analysis Molecular Weight and Formula Determination MS->MS_Analysis Structure_Confirmation Structure Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(3-Chlorophenoxy)propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-(3-Chlorophenoxy)propylamine hydrochloride. Due to the limited availability of specific experimental data in public literature, this document focuses on the foundational principles and detailed experimental protocols for determining these critical physicochemical properties. The methodologies outlined are based on established international guidelines and best practices in the pharmaceutical industry.

Introduction to this compound Hydrochloride

This compound hydrochloride is an organic compound with the molecular formula C₉H₁₃Cl₂NO. The hydrochloride salt form is utilized to enhance the aqueous solubility and stability of the parent amine. A thorough understanding of its solubility and stability profile is paramount for its application in research and drug development, influencing formulation design, storage conditions, and regulatory submissions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The hydrochloride salt of this compound is expected to be water-soluble. However, quantitative determination across a range of physiologically relevant pH values and in various solvent systems is essential.

Data Presentation: Illustrative Solubility Data

While specific quantitative data for this compound hydrochloride is not publicly available, the following table illustrates how experimentally determined solubility data would be presented.

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Method
Purified Water256.8Data Point 1Shake-Flask
0.1 N HCl251.2Data Point 2Shake-Flask
Phosphate Buffer257.4Data Point 3Shake-Flask
Ethanol25N/AData Point 4Shake-Flask
Methanol25N/AData Point 5Shake-Flask
Dichloromethane25N/AData Point 6Shake-Flask
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., purified water, 0.1 N HCl, phosphate buffer pH 7.4)

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound hydrochloride to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Accurately add a known volume of the desired solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of this compound hydrochloride in the diluted solution using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility by accounting for the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Incubate at constant temperature prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC-UV analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. These studies are performed under more severe conditions than accelerated stability testing.

Data Presentation: Illustrative Forced Degradation Data

The following table is an example of how the results from a forced degradation study of this compound hydrochloride would be summarized.

Stress ConditionReagentDurationTemperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HCl24 hours80Data Point 1Data Point 2
Base Hydrolysis0.1 N NaOH24 hours80Data Point 3Data Point 4
Oxidation3% H₂O₂24 hoursRoom TempData Point 5Data Point 6
ThermalSolid State48 hours105Data Point 7Data Point 8
PhotolyticSolution7 daysRoom TempData Point 9Data Point 10
Experimental Protocols: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound hydrochloride under various stress conditions as per ICH guidelines.

Analytical Methodology: A stability-indicating HPLC method capable of separating the parent compound from all potential degradation products is required. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

  • Prepare a solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol).

  • Add an equal volume of 0.1 N Hydrochloric Acid (HCl).

  • Reflux the solution at 80°C for a specified duration (e.g., 24 hours).

  • After cooling, neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Analyze the sample using the validated stability-indicating HPLC method.

  • Prepare a solution of this compound hydrochloride.

  • Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

  • Reflux the solution at 80°C for a specified duration (e.g., 24 hours).

  • After cooling, neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).

  • Dilute the sample to the desired concentration with the mobile phase.

  • Analyze the sample using HPLC.

  • Prepare a solution of this compound hydrochloride.

  • Add a specified volume of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Analyze the sample by HPLC.

  • Place the solid this compound hydrochloride in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specific duration (e.g., 48 hours).

  • After the exposure period, dissolve the sample in a suitable solvent.

  • Dilute the solution to the required concentration with the mobile phase.

  • Analyze the sample by HPLC.

  • Prepare a solution of this compound hydrochloride.

  • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After the exposure period, dilute the sample to a suitable concentration.

  • Analyze both the exposed and control samples by HPLC.

Visualization: Forced Degradation Study Logical Flow

G cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation acid Acid Hydrolysis (HCl, Heat) hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis (NaOH, Heat) base->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal (High Temp) thermal->hplc photo Photolytic (UV/Vis Light) photo->hplc pathway Identify Degradation Products & Elucidate Pathways hplc->pathway method Validate Specificity of Analytical Method pathway->method API This compound HCl API->acid API->base API->oxidation API->thermal API->photo

Logical Flow of a Forced Degradation Study.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound hydrochloride. The detailed experimental protocols and illustrative data presentation serve as a valuable resource for researchers and drug development professionals. The execution of these studies will yield critical data to support formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of any potential therapeutic application.

An In-Depth Technical Guide to the Synthesis of 3-(3-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of 3-(3-chlorophenoxy)propylamine, a valuable intermediate in pharmaceutical and chemical research. This document details two primary synthetic pathways, including experimental protocols and quantitative data, to assist researchers in the efficient synthesis of this target molecule.

Introduction

This compound is a primary amine featuring a chlorophenoxy moiety. Its structural motifs are of interest in medicinal chemistry and drug discovery. The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the ether linkage and the introduction of the amine functionality. This guide will focus on the two most common and practical synthetic strategies: the Williamson Ether Synthesis and a nitrile reduction pathway.

Key Starting Materials

The synthesis of this compound relies on readily available chemical precursors. The selection of starting materials is contingent on the chosen synthetic route.

Starting MaterialStructureKey Properties
3-ChlorophenolWhite to off-white solid, pKa ~9.1
3-Chloropropylamine hydrochlorideWhite to off-white solid, bifunctional with a nucleophilic amine (upon deprotonation) and an electrophilic alkyl chloride.
3-ChloropropionitrileColorless liquid, precursor to the propylamine chain.
AcrylonitrileColorless, volatile liquid, used to introduce a three-carbon nitrile chain.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are outlined below. Each pathway offers distinct advantages and considerations for the synthetic chemist.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers. In this approach, the ether linkage is constructed through the reaction of a phenoxide with an alkyl halide. For the synthesis of this compound, this involves the reaction of 3-chlorophenol with 3-chloropropylamine.

Logical Workflow for Williamson Ether Synthesis:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_chlorophenol 3-Chlorophenol deprotonation Deprotonation of 3-Chlorophenol (Base) 3_chlorophenol->deprotonation 3_chloropropylamine_hcl 3-Chloropropylamine Hydrochloride sn2_reaction SN2 Reaction 3_chloropropylamine_hcl->sn2_reaction deprotonation->sn2_reaction 3-Chlorophenoxide final_product This compound sn2_reaction->final_product

Figure 1: Williamson Ether Synthesis Workflow.

Objective: To synthesize this compound via a Williamson ether synthesis.

Materials:

  • 3-Chlorophenol

  • 3-Chloropropylamine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • A suitable solvent (e.g., Ethanol, Dimethylformamide (DMF), or Acetonitrile)

  • Water

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol (1.0 eq) in the chosen solvent. Add a strong base such as sodium hydroxide or potassium hydroxide (1.1 eq) to the solution to form the sodium or potassium 3-chlorophenoxide salt in situ. The reaction mixture is typically stirred at room temperature until the base has fully reacted.

  • Nucleophilic Substitution: To the solution of the 3-chlorophenoxide, add 3-chloropropylamine hydrochloride (1.0 eq). The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction and Purification: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data (Representative):

ParameterValue
Yield 60-80% (typical)
Purity >95% (after purification)
Route 2: Nitrile Reduction Pathway

An alternative strategy involves the formation of a nitrile intermediate, 3-(3-chlorophenoxy)propanenitrile, which is subsequently reduced to the desired primary amine. This two-step approach is advantageous when direct amination is challenging.

Logical Workflow for Nitrile Reduction Pathway:

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reduction Reduction cluster_product Product 3_chlorophenol 3-Chlorophenol ether_formation Ether Formation (Williamson or Michael Addition) 3_chlorophenol->ether_formation nitrile_precursor 3-Chloropropionitrile or Acrylonitrile nitrile_precursor->ether_formation nitrile_intermediate 3-(3-Chlorophenoxy)propanenitrile ether_formation->nitrile_intermediate reduction_step Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) nitrile_intermediate->reduction_step final_product This compound reduction_step->final_product

Figure 2: Nitrile Reduction Pathway Workflow.

Step 1: Synthesis of 3-(3-Chlorophenoxy)propanenitrile

Objective: To synthesize the nitrile intermediate.

Materials:

  • 3-Chlorophenol

  • 3-Chloropropionitrile

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Acetonitrile as solvent

Procedure:

  • In a round-bottom flask, a mixture of 3-chlorophenol (1.0 eq), 3-chloropropionitrile (1.1 eq), and potassium carbonate (1.5 eq) in acetone is heated at reflux.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

  • The solvent is evaporated under reduced pressure to give the crude 3-(3-chlorophenoxy)propanenitrile, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Reduction of 3-(3-Chlorophenoxy)propanenitrile

Objective: To reduce the nitrile to the primary amine.

Materials:

  • 3-(3-Chlorophenoxy)propanenitrile

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup with Raney Nickel or Palladium on carbon)

  • Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF) for LiAlH₄ reduction; Ethanol or Methanol for catalytic hydrogenation)

  • Aqueous work-up reagents (e.g., water, NaOH solution)

Procedure (using LiAlH₄):

  • A solution of 3-(3-chlorophenoxy)propanenitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (a molar excess, typically 1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • The resulting solids are filtered off, and the filtrate is dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure to afford this compound. The product can be further purified by distillation under reduced pressure.

Quantitative Data (Representative):

ParameterValue
Yield (Step 1) 85-95%
Yield (Step 2) 70-90%
Overall Yield 60-85%

Spectroscopic Data

The structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods.

Spectroscopic Data ¹H NMR (CDCl₃, δ in ppm) ¹³C NMR (CDCl₃, δ in ppm)
This compound 7.18 (t, 1H), 6.90 (dd, 1H), 6.82 (t, 1H), 6.75 (dd, 1H), 4.02 (t, 2H), 2.90 (t, 2H), 1.95 (quint, 2H), 1.40 (br s, 2H)159.2, 134.8, 130.2, 121.3, 115.0, 113.1, 65.8, 39.7, 31.5

Conclusion

This technical guide has detailed two effective and reliable methods for the synthesis of this compound. The Williamson ether synthesis offers a more direct, one-pot approach, while the nitrile reduction pathway provides a versatile two-step alternative. The choice of method will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis and characterization of this important chemical intermediate. Researchers and drug development professionals can adapt and optimize these procedures to meet their specific needs.

Biological Targets of Chlorophenoxyalkylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the known biological targets of chlorophenoxyalkylamine derivatives for researchers, scientists, and drug development professionals. The information presented herein is curated from recent scientific literature and is intended to facilitate further investigation and drug discovery efforts in this area.

Overview of Chlorophenoxyalkylamine Derivatives

Chlorophenoxyalkylamine derivatives are a class of chemical compounds characterized by a chlorophenoxy group linked to an alkylamine moiety. This structural motif has been explored for its therapeutic potential across a range of biological targets, demonstrating a variety of pharmacological activities. This guide will focus on the most well-documented biological targets, including G-protein coupled receptors and enzymes, for which quantitative binding and functional data are available.

Key Biological Targets and Pharmacological Data

The primary biological targets for which chlorophenoxyalkylamine derivatives have shown significant activity are the Histamine H3 Receptor, Dopamine D1 and D2 Receptors, and Cholinesterase enzymes.

G-Protein Coupled Receptors

Several chlorophenoxyalkylamine derivatives have been identified as potent antagonists of the Histamine H3 Receptor (H3R).[1] These compounds have been investigated for their potential in treating neurological and cognitive disorders.[2]

Quantitative Data for H3R Antagonists:

Compound ClassDerivative ExampleTargetAssay TypeParameterValue
Chlorophenoxyalkylamine4-chloro substituted derivative 10Human H3RRadioligand BindingK_i133 nM[1]
Chlorophenoxyalkylamine4-chloro substituted derivative 10Human H3RcAMP AccumulationEC_5072 nM[1]
Chlorophenoxyalkylamine4-chloro substituted derivative 25Human H3RRadioligand BindingK_i128 nM[1]
Chlorophenoxyalkylamine4-chloro substituted derivative 25Human H3RcAMP AccumulationEC_5075 nM[1]

Derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine have been synthesized and evaluated as ligands for dopamine D1 and D2 receptors.[3] These compounds exhibit varying affinities and selectivities for the two receptor subtypes.

Quantitative Data for Dopamine Receptor Ligands:

Compound ClassDerivative ExampleTargetAssay TypeParameterObservation
2-(4-Chloro-3-hydroxyphenyl)ethylamineUnsubstituted amineRat Striatum D1/D2Radioligand CompetitionAffinity~7-fold lower than dopamine for both D1 and D2[3]
N,N-dialkyl-2-(4-chloro-3-hydroxyphenyl)ethylamineN,N-di-n-propyl derivativeRat Striatum D1Radioligand CompetitionAffinityReduced by half compared to the unsubstituted amine[3]
N,N-dialkyl-2-(4-chloro-3-hydroxyphenyl)ethylamineN,N-di-n-propyl derivativeRat Striatum D2Radioligand CompetitionAffinityDoubled compared to the unsubstituted amine[3]
N,N-dialkyl-2-(4-chloro-3-hydroxyphenyl)ethylamineN-n-propyl-N-alkylphenyl derivativesRat Striatum D2Radioligand CompetitionAffinityIncreased 19- to 36-fold compared to the unsubstituted amine[3]
Enzymes

Certain chlorophenoxyalkylamine derivatives, which also act as histamine H3 receptor ligands, have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Quantitative Data for Cholinesterase Inhibitors:

Compound ClassDerivative ExampleTargetAssay TypeParameterValue
Chlorophenoxyalkylamine1-(7-(4-chlorophenoxy)heptyl)homopiperidineEeAChEEnzyme InhibitionIC_501.93 µM
Chlorophenoxyalkylamine1-(7-(4-chlorophenoxy)heptyl)homopiperidineEqBuChEEnzyme InhibitionIC_501.64 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Histamine H3 Receptor

Objective: To determine the binding affinity (K_i) of a test compound for the H3 receptor.

Materials:

  • Cell membranes expressing the human H3 receptor.

  • Radioligand (e.g., [³H]-Nα-methylhistamine).

  • Test compound (chlorophenoxyalkylamine derivative) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.[1]

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.[1]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.[1]

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the K_i value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for H3R Functional Activity

Objective: To determine the functional activity (EC_50) of an H3R antagonist.

Materials:

  • Intact cells expressing the H3 receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • H3 receptor agonist (e.g., R-α-methylhistamine).

  • Test compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Pre-treat the cells with various concentrations of the test compound.[1]

  • Stimulate the cells with forskolin and an H3 receptor agonist.[1]

  • Lyse the cells to release intracellular cAMP.[1]

  • Measure the intracellular cAMP levels using a commercial cAMP assay kit.[1]

  • Determine the ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

  • Calculate the EC_50 value, which is the concentration of the antagonist that produces 50% of its maximal effect.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC_50 value of a test compound for AChE.

Materials:

  • Acetylcholinesterase (AChE) solution.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Ellman's Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (pH 8.0).

  • Test compound (chlorophenoxyalkylamine derivative) at various concentrations.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI).

  • The AChE-catalyzed hydrolysis of ATCI produces thiocholine.

  • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC_50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Dopamine D1 and D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for dopamine D1 and D2 receptors.

Materials:

  • Rat striatum membranes (or cells expressing D1 or D2 receptors).

  • D1-selective radioligand (e.g., [³H]SCH 23390).

  • D2-selective radioligand (e.g., [³H]spiperone).

  • Test compound at various concentrations.

  • Appropriate binding buffers.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • The protocol is similar to the H3 receptor radioligand binding assay.

  • For D1 receptor binding, incubate the membranes with [³H]SCH 23390 and varying concentrations of the test compound.

  • For D2 receptor binding, incubate the membranes with [³H]spiperone and varying concentrations of the test compound.[3]

  • Following incubation, filtration, and washing, measure the radioactivity.

  • Determine the IC_50 values and subsequently calculate the K_i values for each receptor subtype.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Antagonist Signaling

H3 receptors are G_i/o-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. H3R antagonists block this effect, thereby restoring cAMP production. As presynaptic autoreceptors and heteroreceptors, H3Rs inhibit the release of histamine and other neurotransmitters. H3R antagonists, by blocking this inhibition, can increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in various brain regions.[2][4][5][6]

H3R_Antagonist_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Activates Histamine_Post Histamine Histamine->Histamine_Post Increased Release AC_inhibition Adenylyl Cyclase Inhibition H3R->AC_inhibition Release_inhibition Histamine Release Inhibition H3R->Release_inhibition Antagonist Chlorophenoxyalkylamine Antagonist Antagonist->H3R Blocks cAMP_decrease [cAMP]↓ AC_inhibition->cAMP_decrease H1R_H2R H1/H2 Receptors Neuronal_Excitation Neuronal Excitation H1R_H2R->Neuronal_Excitation Leads to Histamine_Post->H1R_H2R

Caption: H3R antagonist blocks histamine binding, preventing inhibition of neurotransmitter release.

Workflow for Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes prep_reagents Prepare Radioligand and Test Compound Dilutions start->prep_reagents incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation prep_reagents->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Scintillation Counting to Measure Radioactivity washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Dopamine D2 Receptor Agonist Signaling

Dopamine D2 receptors are G_i/o-coupled and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[7] They can also signal through β-arrestin-dependent pathways, which can modulate the activity of Akt and glycogen synthase kinase 3 (GSK3).[8][9][10] Agonists of the D2 receptor, including certain chlorophenoxyalkylamine derivatives, would initiate these signaling cascades.

D2R_Agonist_Signaling Dopamine_Agonist Dopamine Agonist (e.g., Chlorophenoxyalkylamine derivative) D2R D2 Receptor Dopamine_Agonist->D2R Gi_Go Gi/o Protein D2R->Gi_Go Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_Go->AC cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Akt Akt Beta_Arrestin->Akt GSK3 GSK3 Akt->GSK3 GSK3->Cellular_Response

Caption: Downstream signaling pathways of the Dopamine D2 receptor activated by an agonist.

Consequence of Cholinesterase Inhibition

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh and prolonged stimulation of cholinergic receptors on the postsynaptic membrane, which can have various physiological effects depending on the location of the synapse.[11][12][13]

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate for ACh_accumulation ACh Accumulation in Synaptic Cleft ACh_release->ACh_accumulation Leads to ACh_breakdown ACh Breakdown AChE->ACh_breakdown Inhibitor Chlorophenoxyalkylamine Inhibitor Inhibitor->AChE Inhibits Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh_accumulation->Postsynaptic_Receptor Binds to Signal_Prolongation Prolonged Signal Transmission Postsynaptic_Receptor->Signal_Prolongation

Caption: Mechanism of action of a cholinesterase inhibitor in the synapse.

Other Potential Targets

Preliminary research suggests that chlorophenoxyalkylamine derivatives or closely related compounds may also interact with other biological targets, including:

  • Beta-adrenergic receptors: Some phenoxypropanolamine derivatives, a structurally similar class, have been shown to act as beta-blockers.[8][9] A 3-chlorophenoxy derivative showed low affinity for the beta-3 adrenoceptor.[3]

  • Serotonin (5-HT) receptors: While phenalkylamines in general are known to interact with serotonin receptors, specific data for chlorophenoxyalkylamine derivatives is limited and warrants further investigation.[4]

  • Monoamine Oxidase (MAO): Analogues of clorgyline with a phenoxy)phenoxypropylamine structure have been shown to inhibit MAO-A and MAO-B.[10]

Further studies are required to fully characterize the affinity and functional activity of chlorophenoxyalkylamine derivatives at these potential targets.

Conclusion

Chlorophenoxyalkylamine derivatives represent a versatile chemical scaffold with demonstrated activity at several key biological targets, most notably the Histamine H3 Receptor, Dopamine D1/D2 Receptors, and Cholinesterases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound class. The provided signaling pathway diagrams and experimental workflows serve as a visual aid to understand the mechanism of action and to design future experiments. Further investigation into other potential targets like beta-adrenergic and serotonin receptors could unveil new therapeutic applications for these compounds.

References

Methodological & Application

Application Note: Protocols for the N-alkylation of 3-(3-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenoxy)propylamine is a primary amine of interest in medicinal chemistry and drug discovery due to its structural motif, which is present in a variety of biologically active compounds. The N-alkylation of this primary amine to generate secondary and tertiary amines is a critical step in the synthesis of new chemical entities for screening and development. This application note provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. Reductive amination is often preferred as it offers higher selectivity and avoids the common issue of overalkylation often encountered in direct alkylation methods.[1]

Physicochemical Data

A summary of the physicochemical properties of the starting material and representative N-alkylated products is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₉H₁₂ClNO185.65Not available
N-Methyl-3-(3-chlorophenoxy)propylamineC₁₀H₁₄ClNO199.68Not available
N-Ethyl-3-(3-chlorophenoxy)propylamineC₁₁H₁₆ClNO213.71Not available
N-Isopropyl-3-(3-chlorophenoxy)propylamineC₁₂H₁₈ClNO227.73Not available

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented: direct alkylation and reductive amination.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct reaction of the primary amine with an alkyl halide in the presence of a base. This method can be prone to overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1] Careful control of reaction conditions is crucial to favor mono-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated product.

Expected Outcomes for Direct Alkylation:

Alkylating AgentProductTypical Yield Range
Methyl IodideN-Methyl-3-(3-chlorophenoxy)propylamine40-60%
Ethyl IodideN-Ethyl-3-(3-chlorophenoxy)propylamine35-55%
Benzyl BromideN-Benzyl-3-(3-chlorophenoxy)propylamine50-70%

Note: Yields are estimates and can vary based on reaction scale and purification efficiency. A significant portion of the starting material may be converted to the di-alkylated product.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient and selective method for the N-alkylation of primary amines that minimizes the formation of over-alkylated byproducts.[1][2][3] The reaction proceeds in two steps: the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound, followed by in-situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for this transformation.[2]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane or 1,2-dichloroethane, add the aldehyde or ketone (1.0-1.2 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure N-alkylated amine.

Expected Outcomes for Reductive Amination:

Carbonyl CompoundProductTypical Yield Range
FormaldehydeN-Methyl-3-(3-chlorophenoxy)propylamine80-95%
AcetaldehydeN-Ethyl-3-(3-chlorophenoxy)propylamine75-90%
AcetoneN-Isopropyl-3-(3-chlorophenoxy)propylamine70-85%

Note: Yields are generally higher and cleaner compared to direct alkylation.

Visualizations

Signaling Pathway: General N-Alkylation of a Primary Amine

N_Alkylation_Pathway cluster_direct Direct Alkylation cluster_reductive Reductive Amination Primary_Amine_D Primary Amine (R-NH2) Secondary_Amine_D Secondary Amine (R-NH-R') Primary_Amine_D->Secondary_Amine_D SN2 Reaction Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Secondary_Amine_D Base Base Base->Secondary_Amine_D Tertiary_Amine Tertiary Amine (R-N(R')2) Secondary_Amine_D->Tertiary_Amine Overalkylation Primary_Amine_R Primary Amine (R-NH2) Imine Imine/Iminium Ion Primary_Amine_R->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Condensation Secondary_Amine_R Secondary Amine (R-NH-CHR'R'') Imine->Secondary_Amine_R Reducing_Agent Reducing Agent Reducing_Agent->Secondary_Amine_R Reduction

Caption: Comparison of Direct Alkylation and Reductive Amination pathways.

Experimental Workflow: Reductive Amination Protocol

Reductive_Amination_Workflow start Start step1 1. Dissolve this compound and carbonyl compound in DCM. start->step1 step2 2. Stir at room temperature for 1-2 hours (Imine formation). step1->step2 step3 3. Add NaBH(OAc)3 portion-wise. step2->step3 step4 4. Stir at room temperature until completion (TLC). step3->step4 step5 5. Quench with saturated NaHCO3 solution. step4->step5 step6 6. Extract with DCM, wash with brine, and dry. step5->step6 step7 7. Concentrate under reduced pressure. step6->step7 step8 8. Purify by silica gel chromatography. step7->step8 end Pure N-alkylated Product step8->end

Caption: Step-by-step workflow for the reductive amination protocol.

References

Application Notes and Protocols: Synthesis of Histamine H3 Receptor Ligands Using 3-(3-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Consequently, H3R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. This document provides detailed application notes and protocols for the use of 3-(3-chlorophenoxy)propylamine as a key intermediate in the synthesis of novel histamine H3 receptor ligands.

Synthetic Strategy Overview

This compound serves as a versatile building block for the synthesis of various H3R ligands. The general synthetic approach involves the N-alkylation of a suitable amine-containing scaffold with the 3-(3-chlorophenoxy)propyl moiety. This strategy allows for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) and optimize ligand properties.

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound reaction N-Alkylation Reaction start->reaction amine_scaffold Amine-containing Scaffold (e.g., piperidine, imidazole) amine_scaffold->reaction purification Purification (e.g., Chromatography) reaction->purification ligand Target H3R Ligand purification->ligand binding_assay H3R Binding Assay ([3H]Nα-methylhistamine) ligand->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) ligand->functional_assay data_analysis Data Analysis (Ki, IC50 determination) binding_assay->data_analysis functional_assay->data_analysis

Caption: General workflow for the synthesis and evaluation of H3R ligands.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of an amine-containing scaffold with this compound.

Materials:

  • This compound hydrochloride

  • Amine-containing scaffold (e.g., piperidine, 4-substituted imidazoles)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (optional, as a catalyst)

  • Ethanol-water mixture (e.g., 21:4 v/v)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine-containing scaffold (1.0 mmol) in an ethanol-water mixture, add this compound hydrochloride (1.2 mmol) and potassium carbonate (3.0 mmol).

  • Add a catalytic amount of potassium iodide, if necessary.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-alkylated product.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Histamine H3 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of the synthesized compounds for the human histamine H3 receptor (hH3R).

Materials:

  • HEK293 cells stably expressing hH3R

  • [³H]Nα-methylhistamine (as the radioligand)

  • Synthesized test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled Nα-methylhistamine (for non-specific binding determination)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells stably expressing hH3R.

  • In a 96-well plate, add the cell membranes, [³H]Nα-methylhistamine at a concentration close to its Kd, and varying concentrations of the test compounds.

  • For the determination of non-specific binding, add a high concentration of unlabeled Nα-methylhistamine.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values of the test compounds by non-linear regression analysis of the competition binding data.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists or inverse agonists block this constitutive activity, resulting in an increase in cAMP.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response Phosphorylation Cascade

Caption: Simplified signaling pathway of the histamine H3 receptor.

Data Presentation

The following tables summarize representative quantitative data for H3 receptor ligands synthesized from phenoxyalkylamine precursors.

Table 1: Binding Affinities of Synthesized Ligands for Human H3 Receptor

Compound IDR Group (Amine Scaffold)Linker LengthKi (nM) for hH3RReference
1 PiperidinePropyl19 - 561[1]
2 AzepanePentyl33.9[1]
3 HomopiperidineHeptylNot explicitly stated for H3R[2]
4 PiperidinePentyl8[3]

Note: The range of Ki values for compound 1 reflects the influence of different substitutions on the biphenyl ring as described in the reference.

Table 2: Functional Activity of a Representative Ligand

Compound IDAssayTargetIC50 (µM)Reference
18 (from ref[2]) Cholinesterase InhibitionEeAChE1.93[2]
18 (from ref[2]) Cholinesterase InhibitionEqBuChE1.64[2]
6 (from ref[3]) Cholinesterase InhibitioneqBuChE0.172[3]
6 (from ref[3]) Cholinesterase InhibitionhBuChE1.16[3]

Note: EeAChE refers to Acetylcholinesterase from Electric eel, and EqBuChE refers to Butyrylcholinesterase from equine serum. hBuChE refers to human Butyrylcholinesterase.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of a diverse range of histamine H3 receptor ligands. The straightforward N-alkylation chemistry allows for the systematic exploration of the chemical space around the H3R pharmacophore. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of novel H3R-targeted therapeutics. Further optimization of the synthesized leads, guided by SAR studies and in vivo pharmacological evaluation, will be crucial for the identification of clinical candidates.

References

Application Notes and Protocols for Purity Assessment of 3-(3-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Chlorophenoxy)propylamine is a chemical intermediate with applications in the synthesis of pharmaceutical compounds. The purity of this starting material is critical as impurities can affect the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to accurately determine its purity and impurity profile. This document provides detailed protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two of the most widely used analytical techniques in the pharmaceutical industry for their high sensitivity and resolving power.[1]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile.[2] A reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify related impurities by HPLC with UV detection.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm and 275 nm
Injection Volume 10 µL
Run Time 35 minutes

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 0.5 mg/mL.

  • Further dilute 1 mL of the stock solution to 100 mL with the same diluent to prepare a working solution of 5 µg/mL for impurity analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be quantified against a reference standard of this compound at a known concentration.

Hypothetical Quantitative Data (HPLC)

Analyte/ImpurityExpected Retention Time (min)Limit of Detection (LOD) (%)Limit of Quantitation (LOQ) (%)
This compound~ 15.20.010.03
Potential Impurity: 3-Chlorophenol~ 12.50.020.06
Potential Impurity: 1,3-Dichlorobenzene~ 20.80.010.04

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/% Impurity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC) Method

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[1] It is particularly useful for identifying and quantifying residual solvents and volatile impurities.

Experimental Protocol: GC-FID

Objective: To determine the purity of this compound and quantify volatile impurities by GC with a Flame Ionization Detector (FID).

1. Materials and Reagents:

  • This compound sample

  • Methanol (GC grade)

  • Helium (carrier gas, high purity)

  • Hydrogen (for FID)

  • Air (for FID)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterCondition
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp. 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 10 min
Detector Temp. 300 °C
Detector Flame Ionization Detector (FID)

4. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to obtain a solution of 5 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to a GC vial for analysis.

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected by the FID.

  • The FID response is generally proportional to the number of carbon atoms, allowing for semi-quantitative analysis of hydrocarbon impurities.

Hypothetical Quantitative Data (GC)

Analyte/ImpurityExpected Retention Time (min)Limit of Detection (LOD) (%)Limit of Quantitation (LOQ) (%)
This compound~ 12.80.020.05
Potential Impurity: 3-Chlorophenol~ 9.50.030.08
Potential Impurity: 1,3-Dichlorobenzene~ 7.20.010.04

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject into GC transfer->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/% Impurity integrate->calculate

Caption: Workflow for GC purity analysis.

Concluding Remarks

The presented HPLC and GC methods provide robust frameworks for the purity assessment of this compound. It is imperative that these methods are validated according to ICH guidelines to ensure they are suitable for their intended purpose, which includes demonstrating specificity, linearity, accuracy, precision, and robustness. For a comprehensive purity profile, it is recommended to employ orthogonal methods, such as the combination of HPLC and GC, to detect a wider range of potential impurities.[3] Further characterization of unknown impurities may require the use of mass spectrometry (LC-MS or GC-MS).

References

Application Notes and Protocols for the Derivatization of 3-(3-Chlorophenoxy)propylamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds containing active hydrogens, such as primary amines, can be challenging due to their low volatility and potential for undesirable interactions with the chromatographic column, leading to poor peak shape and reproducibility.[1] Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1] This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.

This document provides detailed application notes and protocols for the derivatization of 3-(3-chlorophenoxy)propylamine, a primary amine, for subsequent GC-MS analysis. Two common and effective derivatization techniques, silylation and acylation, are presented. These methods replace the active hydrogen of the primary amine group with a nonpolar functional group, rendering the molecule more suitable for GC-MS analysis.

Derivatization Strategies

The choice of derivatization reagent is critical and depends on the specific analyte and the desired analytical outcome. For primary amines like this compound, silylation and acylation are highly effective.

Silylation: This technique introduces a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2] Silylating reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used due to their reactivity and the formation of volatile byproducts.[3]

Acylation: This method involves the introduction of an acyl group, such as a trifluoroacetyl (TFA) group. Reagents like trifluoroacetic anhydride (TFAA) are common for this purpose. Acylated derivatives are often very stable.

The general workflow for the derivatization and analysis is depicted below:

Derivatization and GC-MS analysis workflow.

Experimental Protocols

The following are detailed protocols for the silylation and acylation of this compound. It is crucial to perform these reactions in an anhydrous environment as silylating and acylating reagents are sensitive to moisture.[2][4]

Protocol 1: Silylation using MSTFA

This protocol is adapted from established methods for the silylation of primary amines.[3][5]

Materials:

  • This compound standard solution

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (silylation grade)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Pipette an appropriate volume of the this compound solution into a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Add 100 µL of MSTFA to the dry residue.

  • Add 50 µL of pyridine as a catalyst.[6]

  • Tightly cap the vial and mix thoroughly using a vortex mixer.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.[3]

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, dilute the sample with an anhydrous solvent.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol is based on common acylation procedures for primary amines.[7]

Materials:

  • This compound standard solution

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Pipette an appropriate volume of the this compound solution into a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate to the dried sample.

  • Add 50 µL of TFAA to the vial.

  • Tightly cap the vial and mix thoroughly.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of an anhydrous solvent (e.g., ethyl acetate) for GC-MS analysis.

Quantitative Data Summary

The following tables summarize typical experimental parameters for the derivatization and GC-MS analysis of primary amines. These values can be used as a starting point for method development for this compound.

Table 1: Derivatization Reaction Conditions

ParameterSilylation (MSTFA)Acylation (TFAA)
Reagent MSTFATFAA
Catalyst/Solvent PyridineEthyl Acetate
Reagent Volume 100 µL50 µL
Catalyst/Solvent Volume 50 µL100 µL
Reaction Temperature 70°C60°C
Reaction Time 30 minutes30 minutes

Table 2: GC-MS Instrumental Parameters

ParameterRecommended Setting
GC Column SLB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm)[3][8]
Injector Temperature 250 - 290°C[8]
Injection Mode Splitless (1 µL)[8]
Carrier Gas Helium (1 mL/min)[3][8]
Oven Temperature Program Initial 80°C (1 min), ramp at 10°C/min to 280°C, hold for 5 min[8]
Transfer Line Temperature 280 - 290°C[8]
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 500 m/z

Signaling Pathways and Logical Relationships

The derivatization process follows a logical chemical reaction pathway where the primary amine is converted into a more volatile derivative.

derivatization_pathway Derivatization Reaction Pathways cluster_silylation Silylation cluster_acylation Acylation Analyte1 This compound (Primary Amine) Silyl_Derivative TMS-Derivative (Volatile & Thermally Stable) Analyte1->Silyl_Derivative + MSTFA MSTFA (Silylating Reagent) MSTFA->Silyl_Derivative Analyte2 This compound (Primary Amine) Acyl_Derivative TFA-Derivative (Volatile & Thermally Stable) Analyte2->Acyl_Derivative + TFAA TFAA (Acylating Reagent) TFAA->Acyl_Derivative

Chemical derivatization pathways.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful derivatization of this compound for GC-MS analysis. Both silylation with MSTFA and acylation with TFAA are robust methods for improving the volatility and chromatographic performance of this primary amine. The choice between the two methods may depend on laboratory preference, reagent availability, and the specific requirements of the analytical method. Proper optimization of both the derivatization and GC-MS parameters will ensure sensitive and reliable quantification of this compound in various sample matrices.

References

Application Notes and Protocols for the Purification of 3-(3-Chlorophenoxy)propylamine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenoxy)propylamine is a primary amine containing an aromatic ether linkage, making it a valuable building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical for the successful development of active pharmaceutical ingredients (APIs). Column chromatography is a versatile and widely used technique for the purification of such compounds. This document provides detailed application notes and protocols for the purification of this compound using three common column chromatography techniques: normal-phase chromatography, reversed-phase chromatography, and ion-exchange chromatography.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Appearance Solid
pKa (amine) ~10 (Estimated)

Chromatographic Purification Strategies

The choice of chromatographic technique depends on the nature of the impurities, the required purity, and the scale of the purification. For this compound, its basic nature due to the primary amine group is a key consideration.

Normal-Phase Chromatography (NPC)

Normal-phase chromatography separates compounds based on their polarity, using a polar stationary phase (typically silica gel) and a non-polar mobile phase.[1] As a polar and basic compound, this compound can interact strongly with the acidic silanol groups on the surface of silica gel, potentially leading to poor peak shape (tailing) and irreversible adsorption.[2] To mitigate these issues, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase to neutralize the acidic sites on the silica gel.[2][3]

Experimental Protocol: Normal-Phase Flash Chromatography

This protocol is suitable for the purification of gram-scale quantities of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[4]

  • Hexane (or Heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethyl Acetate with 0.1-1% (v/v) Triethylamine. The ratio of hexane to ethyl acetate should be optimized using TLC to achieve a retention factor (Rf) of 0.2-0.3 for the target compound. A starting point could be a 9:1 or 8:2 ratio of hexane to ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is well-packed and free of cracks or channels.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, maintaining a constant flow rate.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).[1]

    • Monitor the separation by analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Representative)

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate:Triethylamine (80:20:0.5, v/v/v)
Column Dimensions 5 cm (ID) x 50 cm (L)
Sample Load 5 g of crude material
Elution Mode Isocratic
Flow Rate 20 mL/min
Purity (Post-NPC) >98%
Yield 85-95%

Workflow for Normal-Phase Chromatography

NPC_Workflow cluster_prep Preparation cluster_process Chromatography cluster_post Post-Purification Mobile_Phase Mobile Phase (Hexane:EtOAc + TEA) Column_Packing Column Packing (Silica Gel Slurry) Mobile_Phase->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Sample_Prep Sample Preparation (Dissolve Crude) Sample_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution TLC_Monitoring TLC Monitoring Elution->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for Normal-Phase Chromatography Purification.

Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography is a powerful technique that uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6] This method is particularly useful for the purification of moderately polar to non-polar compounds. For basic compounds like this compound, controlling the pH of the mobile phase is crucial for achieving good retention and peak shape.[7] By using an acidic mobile phase, the primary amine will be protonated, increasing its polarity and potentially leading to earlier elution. Conversely, a neutral or slightly basic mobile phase will keep the amine in its free base form, increasing its hydrophobicity and retention.

Experimental Protocol: Reversed-Phase Preparative HPLC

This protocol is suitable for high-resolution purification of smaller quantities of this compound, often used in the final polishing steps.

Materials and Equipment:

  • Partially purified this compound

  • C18-functionalized silica gel column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV detector

  • Fraction collector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile, both containing 0.1% (v/v) of an acid modifier like formic acid or TFA. The exact ratio of water to acetonitrile will depend on the desired retention and can be determined using analytical HPLC first. A gradient elution is often employed, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile.

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the column. Start the gradient elution program. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Fraction Collection: Monitor the column effluent with the UV detector and collect fractions corresponding to the peak of the target compound.

  • Product Isolation: Combine the pure fractions and remove the solvents, often by lyophilization if the mobile phase contains volatile buffers, or by rotary evaporation followed by appropriate workup to remove any non-volatile additives.

Quantitative Data (Representative)

ParameterValue
Stationary Phase C18 Silica (10 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Column Dimensions 21.2 mm (ID) x 150 mm (L)
Elution Mode Gradient: 10-90% B over 30 min
Flow Rate 20 mL/min
Detection UV at 220 nm
Purity (Post-RPC) >99.5%
Yield >90%

Workflow for Reversed-Phase Chromatography

RPC_Workflow cluster_prep Preparation cluster_process Chromatography cluster_post Post-Purification Mobile_Phase Mobile Phase (Water/ACN + Acid) System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Injection Injection System_Equilibration->Injection Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Solvent_Removal Solvent Removal/ Lyophilization Combine_Fractions->Solvent_Removal High_Purity_Product High Purity Product Solvent_Removal->High_Purity_Product

Caption: Workflow for Reversed-Phase Chromatography Purification.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge.[8] Since this compound is a basic compound, it will be positively charged at a pH below its pKa. This allows for the use of cation-exchange chromatography, where the stationary phase is negatively charged. The positively charged amine will bind to the stationary phase, while neutral and negatively charged impurities will pass through. The bound product is then eluted by increasing the salt concentration or changing the pH of the mobile phase.

Experimental Protocol: Cation-Exchange Chromatography

This technique is highly selective for charged molecules and can be a powerful step in a multi-step purification strategy.

Materials and Equipment:

  • Crude or partially purified this compound

  • Strong or weak cation-exchange resin (e.g., sulfopropyl or carboxymethyl functionalized)

  • Equilibration buffer (e.g., 20 mM phosphate buffer, pH 7.0)

  • Elution buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 7.0)

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • Conductivity meter and pH meter

Procedure:

  • Resin Equilibration: Pack the column with the cation-exchange resin and equilibrate it with 5-10 column volumes of the equilibration buffer until the pH and conductivity of the effluent match that of the buffer.

  • Sample Preparation and Loading: Dissolve the sample in the equilibration buffer and adjust the pH if necessary to ensure the target molecule is positively charged. Load the sample onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound from the column using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl over 10 column volumes) or by a step gradient.

  • Fraction Collection and Analysis: Collect fractions and monitor the protein concentration (if applicable) and conductivity. Analyze the fractions containing the eluted compound for purity.

  • Desalting: The fractions containing the purified product will have a high salt concentration. A subsequent desalting step, such as dialysis, diafiltration, or reversed-phase chromatography, may be necessary.

Quantitative Data (Representative)

ParameterValue
Stationary Phase Strong Cation-Exchange Resin (e.g., SP Sepharose)
Equilibration Buffer 20 mM Sodium Phosphate, pH 7.0
Elution Buffer 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0
Elution Mode Linear Salt Gradient (0-100% Elution Buffer)
Purity (Post-IEX) High, dependent on impurities
Yield 80-90%

Logical Relationship for Ion-Exchange Chromatography

IEX_Logic cluster_conditions Initial Conditions cluster_binding Binding to Column cluster_elution Elution pH_Control Mobile Phase pH < pKa Positive_Charge Amine is Positively Charged (R-NH3+) pH_Control->Positive_Charge Binding Electrostatic Binding Positive_Charge->Binding Cation_Exchanger Negatively Charged Stationary Phase Cation_Exchanger->Binding Increase_Salt Increase Salt Concentration Binding->Increase_Salt Disruption Disruption of Binding Increase_Salt->Disruption Eluted_Product Eluted Product Disruption->Eluted_Product

Caption: Principle of Cation-Exchange Chromatography for Amine Purification.

Conclusion

The purification of this compound can be effectively achieved using a variety of column chromatography techniques. Normal-phase chromatography with a basic modifier is a robust method for large-scale purification. Reversed-phase chromatography offers high resolution and is ideal for final polishing to achieve high purity. Ion-exchange chromatography provides an orthogonal separation mechanism based on charge and is highly effective for removing impurities with different ionic properties. The selection of the most appropriate technique will depend on the specific requirements of the purification, including the scale, the nature of the impurities, and the desired final purity. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the development of efficient and effective purification strategies for this compound and related compounds.

References

Experimental setup for the synthesis of N-methyl-3-phenyl-3-(2-methylphenoxy)propylamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of N-methyl-3-phenyl-3-(2-methylphenoxy)propylamine, a selective norepinephrine reuptake inhibitor commonly known as atomoxetine. The synthesis is a multi-step process, with the quality and purity of key intermediates directly impacting the final product. This application note outlines the necessary reagents, equipment, and a step-by-step methodology for the synthesis, purification, and salt formation of atomoxetine hydrochloride. Additionally, quantitative data from representative procedures are summarized, and a visual workflow is provided to aid in the experimental setup.

Introduction

N-methyl-3-phenyl-3-(2-methylphenoxy)propylamine is a crucial pharmaceutical compound used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Its synthesis involves several key chemical transformations, with a common and commercially viable route employing a nucleophilic aromatic substitution.[2] This method relies on the coupling of a chiral amino alcohol intermediate with an aryl halide. The stereochemistry of the chiral intermediate, (R)-N-methyl-3-hydroxy-3-phenylpropylamine, is critical for the biological activity of the final molecule.[1] Meticulous control over reaction conditions and purification steps is essential to ensure a high yield and enantiomeric purity of the final active pharmaceutical ingredient (API).[1]

Data Presentation

The following tables summarize quantitative data derived from established synthesis protocols.

Table 1: Reaction Parameters for the Synthesis of Atomoxetine Free Base

StepReactionKey ParametersTime (hours)Yield (%)Purity (ee%)
1CouplingReflux in Toluene24->99
2Work-uppH adjustment and extraction---
3IsolationEvaporation under reduced pressure-~83 (as HCl salt)>99

Table 2: Reagents for Atomoxetine Synthesis

Reagent/MaterialFormulaMolar Mass ( g/mol )
(3R)-N-methyl-3-hydroxy-3-phenylpropylamineC10H15NO165.23
2-IodotolueneC7H7I218.04
Potassium PhosphateK3PO4212.27
Copper(I) IodideCuI190.45
TolueneC7H892.14
Hydrochloric Acid (10% in Ethyl Acetate)HCl36.46
IsopropanolC3H8O60.1

Experimental Protocols

This section details the methodology for the synthesis of atomoxetine, starting from the key intermediate (3R)-N-methyl-3-hydroxy-3-phenylpropylamine.

Materials and Equipment
  • 3-necked 100 ml glass reactor

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen gas inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

  • Standard laboratory glassware

Synthesis of Atomoxetine Free Base
  • Reactor Setup : Assemble a 3-necked 100 ml glass reactor equipped with a reflux condenser and a magnetic stirrer. Ensure the setup is clean and dry.

  • Inert Atmosphere : Flush the reactor with nitrogen gas for 15 minutes to create an inert atmosphere.[3]

  • Charging Reagents : Charge the reactor with 15 g (90.8 mmol) of (3R)-N-methyl-3-hydroxy-3-phenylpropylamine (>99% ee), 28.9 g (136.2 mmol) of potassium phosphate, and 1.73 g (9.8 mmol, 10 mol-%) of copper(I) iodide.[3]

  • Solvent Addition : Add 60 ml of toluene to the mixture to form a suspension.[2][3]

  • Stirring : Stir the suspension for 5 minutes at room temperature.[3]

  • Addition of Aryl Halide : Add 12.8 ml (100 mmol) of 2-iodotoluene to the reaction mixture.[2][3]

  • Reflux : Heat the reaction mixture to reflux and maintain for 24 hours.[3]

  • Cooling and Filtration : After 24 hours, cool the reaction mixture to room temperature. Filter the mixture and wash the solid residue with toluene.[2][3]

  • Work-up : Combine the filtrate and washings. Add 75 ml of water and stir for 10 minutes at room temperature. Separate the aqueous phase and adjust the pH to 1-2 with 30% HCl. Extract the aqueous phase with 60 ml of toluene.[2][3]

  • Basification and Extraction : To the separated aqueous phase, add aqueous NaOH until the pH reaches 12-14. Extract the basic aqueous phase with toluene.[2][3]

  • Isolation : Evaporate the organic phase under reduced pressure to yield an oil, which is the atomoxetine free base (approximately 25 g).[3]

Salt Formation: Atomoxetine Hydrochloride
  • Dissolution : Redissolve the oil obtained in the previous step in 80 ml of toluene.[3]

  • Heating : Warm the solution to 80°C.[2][3]

  • Acidification : Add 36 g of a 10% HCl-ethyl acetate solution dropwise to the warmed solution. A white solid will precipitate.[2][3]

  • Crystallization : Allow the suspension to stand at room temperature for 5 hours to facilitate complete precipitation.[2][3]

  • Filtration and Drying : Filter the suspension and dry the collected white solid in a vacuum oven at approximately 50°C. This will yield about 22 g (75.4 mmol, 83%) of crude atomoxetine hydrochloride.[3]

Recrystallization
  • Setup : Place the obtained atomoxetine hydrochloride salt in a 100 ml reaction vessel.

  • Solvent Addition : Add 55 ml of isopropanol.[2][3]

  • Dissolution : Heat the mixture to reflux until all solids are dissolved.[2][3]

  • Cooling and Crystallization : Cool the solution to allow the pure atomoxetine hydrochloride to crystallize.

  • Isolation : Filter the crystals and dry them under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis of atomoxetine hydrochloride.

G Synthesis Workflow for Atomoxetine Hydrochloride cluster_synthesis Synthesis of Atomoxetine Free Base cluster_salt Salt Formation and Purification A 1. Charge Reactor (3R)-N-methyl-3-hydroxy-3-phenylpropylamine, K3PO4, CuI, Toluene B 2. Add 2-Iodotoluene A->B Stir 5 min C 3. Reflux for 24h B->C D 4. Work-up (Filtration, Washing, pH Adjustment, Extraction) C->D E 5. Isolate Free Base (Evaporation) D->E F 6. Dissolve in Toluene E->F G 7. Add HCl in Ethyl Acetate at 80°C F->G H 8. Crystallize and Filter G->H I 9. Recrystallize from Isopropanol H->I J Pure Atomoxetine HCl I->J

Caption: Synthesis workflow for Atomoxetine Hydrochloride.

References

Application Notes and Protocols: Use of Ionic Liquids as a Solvent in Reactions with Propylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds (VOCs) in chemical synthesis.[1][2] In the realm of pharmaceutical and fine chemical production, the use of ILs as reaction media for reactions involving propylamine and its derivatives offers significant advantages, including enhanced reaction rates, improved selectivity, and simplified product isolation and catalyst recycling.[1][3]

These application notes provide an overview and detailed protocols for key reactions of propylamine derivatives conducted in ionic liquids, including N-alkylation, N-acylation, and the Mannich reaction. The information is intended to guide researchers in leveraging the benefits of ionic liquid chemistry for the synthesis of novel compounds and the development of greener, more efficient chemical processes.

Key Advantages of Using Ionic Liquids in Amine Chemistry

The use of ionic liquids as solvents in reactions with propylamine derivatives presents several key benefits over traditional organic solvents:

  • Reduced Overalkylation: In N-alkylation reactions of primary amines like propylamine, ionic liquids can significantly suppress the formation of tertiary amine byproducts, leading to higher selectivity for the desired secondary amine.[1]

  • Enhanced Reaction Rates: The polar and ionic nature of ILs can accelerate reaction rates, often allowing for milder reaction conditions.

  • Simplified Product Isolation: The non-volatile nature of ionic liquids facilitates product separation by simple extraction or distillation.[2][4]

  • Catalyst and Solvent Recyclability: Ionic liquids can often be recycled and reused multiple times with minimal loss of activity, contributing to more sustainable processes.[2][4][3]

  • Task-Specific Solvents: The properties of ionic liquids can be tuned by modifying the cation and anion, allowing for the design of "designer solvents" optimized for specific reactions.

Data Presentation: Representative Reactions of Primary Amines in Ionic Liquids

The following tables summarize quantitative data for representative reactions of primary amines in various ionic liquids. While specific data for propylamine is limited in the cited literature, the presented data for other primary amines serve as a strong indicator of the expected performance for propylamine derivatives under similar conditions.

Table 1: Mono-N-Alkylation of Primary Amines with Alkyl Halides in Imidazolium-Based Ionic Liquids [1]

AmineAlkyl HalideIonic LiquidTemp (°C)Time (h)Conversion (%)Selectivity (Mono-/Di-)
Benzylaminen-Octyl bromide[bmim][PF₆]RT2495100/0
Benzylaminen-Octyl iodide[bmim][PF₆]RT2498100/0
2-Phenylethylaminen-Octyl bromide[bmim][PF₆]45189090/10
2-Phenylethylaminen-Octyl bromide[bmim][Tf₂N]45189292/8
Anilinen-Butyl bromide[bmim][PF₆]8068595/5

Data extracted from a study on direct mono-N-alkylation of primary amines.[1]

Table 2: Three-Component Mannich Reaction of Aldehydes, Amines, and Ketones in Ionic Liquids [5][6]

AldehydeAmineKetoneIonic LiquidTemp (°C)Time (h)Yield (%)
BenzaldehydeAnilineAcetone[bmim][BF₄]RT292
4-ChlorobenzaldehydeAnilineCyclohexanone[bmim][BF₄]RT2.595
Benzaldehydep-ToluidineAcetone[bmim][BF₄]RT390
4-MethoxybenzaldehydeAnilineCyclohexanone[hmim][HSO₄]RT1.594

Data compiled from studies on Mannich reactions in ionic liquids.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of Propylamine Derivatives

This protocol is adapted from a general method for the mono-N-alkylation of primary amines in ionic liquids.[1]

Materials:

  • Propylamine or propylamine derivative

  • Alkyl halide (e.g., 1-bromobutane, benzyl bromide)

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [bmim][PF₆])

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add the ionic liquid (e.g., 5 mL).

  • Add the propylamine derivative (e.g., 0.6 M concentration in the ionic liquid).

  • Stir the mixture at room temperature.

  • Add the alkyl halide (e.g., 0.7 M concentration in the ionic liquid) to the stirring solution.

  • Continue stirring at the desired temperature (room temperature or elevated) for the required time (typically 18-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product from the ionic liquid phase with diethyl ether (3 x 10 mL).

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

Ionic Liquid Recycling:

  • The remaining ionic liquid phase can be washed with water to remove any salts.

  • The ionic liquid is then dried under vacuum to remove water and can be reused for subsequent reactions.[1]

Protocol 2: General Procedure for N-Acylation of Propylamine Derivatives

This protocol provides a general method for the N-acylation of amines, which can be adapted for propylamine derivatives in an ionic liquid.

Materials:

  • Propylamine or propylamine derivative

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄])

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the propylamine derivative in the ionic liquid.

  • Add one equivalent of a non-nucleophilic base (e.g., pyridine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add one equivalent of the acyl chloride to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Once the reaction is complete, add water to the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and then with a dilute acid solution (e.g., 1M HCl) to remove any remaining base.

  • Wash again with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-acyl propylamine derivative.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: General Procedure for the Three-Component Mannich Reaction

This protocol is based on general procedures for the Mannich reaction in ionic liquids.[5][6]

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • Propylamine

  • A ketone with an α-hydrogen (e.g., acetone, cyclohexanone)

  • An acidic ionic liquid (e.g., 1-hexyl-3-methylimidazolium hydrogen sulfate, [hmim][HSO₄]) or a neutral ionic liquid (e.g., [bmim][BF₄])

  • Ethyl acetate or other suitable extraction solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), propylamine (1 mmol), and the ketone (1.2 mmol).

  • Add the ionic liquid (2 mL).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few minutes to several hours.

  • Upon completion of the reaction, add water to the mixture.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude β-amino carbonyl compound.

  • Purify the product by column chromatography on silica gel.

Ionic Liquid Recycling:

  • After product extraction, the aqueous ionic liquid phase can be heated under vacuum to remove the water.

  • The recovered ionic liquid can be reused in subsequent reactions.

Visualizations

Experimental_Workflow_N_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_recycle Ionic Liquid Recycling reagents Propylamine Derivative + Alkyl Halide stirring Stirring at RT or Elevated Temp reagents->stirring il_solvent Ionic Liquid ([bmim][PF6]) il_solvent->stirring quench Quench with NaHCO3 soln. stirring->quench extraction Extract with Et2O quench->extraction purification Purification extraction->purification wash_il Wash with Water extraction->wash_il Aqueous IL Phase product Isolated N-Alkyl Propylamine purification->product dry_il Dry under Vacuum wash_il->dry_il reused_il Reused Ionic Liquid dry_il->reused_il

Caption: Workflow for N-Alkylation of Propylamine Derivatives in an Ionic Liquid.

Benefits_of_ILs cluster_advantages Key Advantages cluster_outcomes Overall Outcomes main Use of Ionic Liquids in Propylamine Derivative Reactions benefit1 Reduced Overalkylation & Increased Selectivity main->benefit1 benefit2 Enhanced Reaction Rates main->benefit2 benefit3 Simplified Product Isolation main->benefit3 benefit4 Solvent & Catalyst Recyclability main->benefit4 outcome1 Greener Chemical Processes benefit1->outcome1 outcome3 Access to Novel Derivatives benefit1->outcome3 outcome2 Improved Process Efficiency benefit2->outcome2 benefit3->outcome2 benefit4->outcome1

Caption: Logical Relationship of Benefits of Using Ionic Liquids.

References

Synthesis of 3-Ethoxypropylamine from Acrylonitrile and Ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-ethoxypropylamine, a valuable primary amine intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the cyanoethylation of ethanol with acrylonitrile to yield 3-ethoxypropionitrile, followed by the catalytic hydrogenation of the nitrile intermediate to the final product, 3-ethoxypropylamine. Detailed experimental protocols for both laboratory-scale synthesis steps are presented, along with safety precautions and characterization data.

Introduction

3-Ethoxypropylamine (CAS No. 6291-85-6) is a colorless liquid soluble in water.[1] It serves as a versatile building block in organic synthesis, finding applications in the preparation of various biologically active molecules and functional materials. The synthesis route from readily available starting materials, acrylonitrile and ethanol, offers an efficient and scalable method for its production. The overall process involves the formation of an intermediate, 3-ethoxypropionitrile, which is subsequently reduced to the desired primary amine.[1][2]

Reaction Pathway

The synthesis of 3-ethoxypropylamine from acrylonitrile and ethanol proceeds via a two-step reaction pathway:

  • Step 1: Cyanoethylation of Ethanol: Ethanol undergoes a Michael addition to acrylonitrile in the presence of a strong base catalyst, such as sodium hydroxide or sodium ethoxide, to form 3-ethoxypropionitrile.[1][2]

  • Step 2: Catalytic Hydrogenation: The nitrile group of 3-ethoxypropionitrile is selectively reduced to a primary amine using a heterogeneous catalyst, such as Raney Nickel or Palladium on Carbon, under a hydrogen atmosphere.[1][2]

Experimental Protocols

Part 1: Synthesis of 3-Ethoxypropionitrile

This protocol is adapted from established industrial processes for laboratory-scale synthesis.[1]

Materials:

  • Ethanol (anhydrous)

  • Acrylonitrile

  • Sodium hydroxide (pellets)

  • Round-bottom flask (500 mL) equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice bath

  • Distillation apparatus

Procedure:

  • To a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add 200 g of anhydrous ethanol and 8.2 g of sodium hydroxide.[1][2]

  • Stir the mixture until the sodium hydroxide is completely dissolved.

  • Cool the flask in an ice bath to maintain a controlled temperature.

  • Slowly add 210 g of acrylonitrile dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature is maintained at or below 50°C.[1][2] The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[1][2]

  • Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of acrylonitrile. A typical analysis should show a high conversion to 3-ethoxypropionitrile (e.g., >98%).[1][2]

  • Neutralize the catalyst by the slow addition of a dilute acid (e.g., hydrochloric acid) until the pH is neutral.

  • The crude 3-ethoxypropionitrile can be purified by vacuum distillation.

Part 2: Synthesis of 3-Ethoxypropylamine

This protocol outlines the catalytic hydrogenation of 3-ethoxypropionitrile.

Materials:

  • 3-Ethoxypropionitrile (from Part 1)

  • Raney Nickel (slurry in water) or 5% Palladium on Carbon (Pd/C)

  • Anhydrous ethanol (as solvent)

  • High-pressure autoclave (hydrogenation apparatus)

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite bed)

Procedure:

  • In a high-pressure autoclave, combine the crude or purified 3-ethoxypropionitrile with a suitable solvent such as anhydrous ethanol.

  • Carefully add the hydrogenation catalyst. For example, a slurry of Raney Nickel (approximately 5-10% by weight of the nitrile) can be used.[1] Raney Nickel is pyrophoric when dry and should be handled with extreme care under an inert atmosphere.[3]

  • Seal the autoclave and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3.0-6.0 MPa) and heat the reaction mixture to the target temperature (e.g., 70-150°C).[1][2]

  • Maintain vigorous stirring and monitor the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Purge the system with nitrogen gas before opening.

  • Filter the reaction mixture through a bed of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent during filtration and subsequent handling.

  • The solvent can be removed from the filtrate by rotary evaporation.

  • The resulting crude 3-ethoxypropylamine can be purified by fractional distillation under reduced pressure to yield the final product with high purity (>99.5%).[1][2]

Data Presentation

Table 1: Reactant and Product Properties
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
AcrylonitrileC₃H₃N53.06770.806
EthanolC₂H₅OH46.0778.370.789
3-EthoxypropionitrileC₅H₉NO99.13173-1750.917
3-EthoxypropylamineC₅H₁₃NO103.16136-1380.861
Table 2: Summary of Reaction Conditions and Typical Yields
StepCatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Typical Yield (%)Purity (%)
Cyanoethylation Sodium Hydroxide< 50Atmospheric3> 95> 98 (crude)
Hydrogenation Raney Nickel70 - 1503.0 - 6.04 - 890 - 92> 99.5 (distilled)

Data compiled from patent literature.[1][2]

Safety Information

All procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Acrylonitrile: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled.[4][5] It is also a suspected carcinogen.[5] Handle with extreme caution.

  • Ethanol: Highly flammable liquid and vapor.[6][7]

  • Sodium Hydroxide: Corrosive, causes severe skin burns and eye damage.[2][8]

  • Raney Nickel: Pyrophoric when dry, handle as a slurry and under an inert atmosphere.[3]

  • Hydrogen Gas: Extremely flammable and can form explosive mixtures with air. Use in a properly rated high-pressure apparatus.

  • 3-Ethoxypropylamine: Flammable liquid, corrosive, and causes skin and eye irritation.[9]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrogenation Acrylonitrile Acrylonitrile Intermediate 3-Ethoxypropionitrile Acrylonitrile->Intermediate Michael Addition Ethanol Ethanol Ethanol->Intermediate Catalyst1 NaOH (catalyst) Catalyst1->Intermediate Intermediate2 3-Ethoxypropionitrile FinalProduct 3-Ethoxypropylamine Intermediate2->FinalProduct Reduction Hydrogen H₂ Gas Hydrogen->FinalProduct Catalyst2 Raney Ni or Pd/C Catalyst2->FinalProduct

Caption: Overall workflow for the synthesis of 3-ethoxypropylamine.

Reaction_Mechanism cluster_step1 Step 1: Cyanoethylation Mechanism cluster_step2 Step 2: Hydrogenation Mechanism CH2=CH-CN Acrylonitrile Intermediate_Nitrile CH3CH2O-CH2-CH2-CN CH2=CH-CN->Intermediate_Nitrile CH3CH2OH Ethanol CH3CH2OH->Intermediate_Nitrile + NaOH NaOH NaOH->CH2=CH-CN catalyst Intermediate_Nitrile2 CH3CH2O-CH2-CH2-CN Final_Amine CH3CH2O-CH2-CH2-CH2NH2 Intermediate_Nitrile2->Final_Amine H2 2 H₂ H2->Final_Amine + Catalyst Raney Ni Catalyst->Intermediate_Nitrile2 catalyst

Caption: Chemical reaction scheme for the two-step synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(3-Chlorophenoxy)propylamine synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, which is typically synthesized via the Williamson ether synthesis followed by amination or related pathways.

dot

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions cluster_details Detailed Optimization Steps Problem Low or No Product Yield Reactants Incomplete Reaction Problem->Reactants Check TLC/GC-MS for starting materials SideReactions Significant Side Reactions Problem->SideReactions Analyze crude product for byproducts Purification Product Loss During Purification Problem->Purification Check wash/filtrate for product OptimizeConditions Optimize Reaction Conditions Reactants->OptimizeConditions CheckReagents Verify Reagent Quality Reactants->CheckReagents SideReactions->OptimizeConditions ModifyPurification Adjust Purification Method Purification->ModifyPurification Temp Adjust Temperature OptimizeConditions->Temp Time Modify Reaction Time OptimizeConditions->Time Base Change Base/Concentration OptimizeConditions->Base Solvent Select Appropriate Solvent OptimizeConditions->Solvent

Caption: Troubleshooting workflow for low yield in chemical synthesis.

Issue Potential Cause Recommended Action
Low to no product formation 1. Inactive reagents: 3-Chlorophenol or the 3-aminopropanol derivative may be degraded or of poor quality. The base used might be weak or hydrated.- Verify the purity of starting materials using techniques like NMR or GC-MS. - Use a freshly opened or properly stored base (e.g., anhydrous potassium carbonate, sodium hydride). - Ensure solvents are anhydrous, as water can quench strong bases and interfere with the reaction.
2. Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.- For the etherification step, a temperature range of 80-120°C is often effective.[1] - Gradually increase the temperature and monitor the reaction progress by TLC or GC.
3. Inappropriate solvent: The chosen solvent may not adequately dissolve the reactants or may not be suitable for the reaction type (e.g., SN2).- Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis.[1] - Ensure the solvent has a high enough boiling point for the intended reaction temperature.
Presence of significant side products 1. Elimination reactions: Especially if using a strong, bulky base, elimination can compete with substitution.- Use a non-bulky, strong base like potassium carbonate or sodium hydroxide.[1] - Consider using a milder base if significant elimination is observed.
2. O- vs. N-alkylation: In a one-pot synthesis, the amine could be alkylated instead of the intended pathway.- A stepwise approach is often better: first, synthesize the ether, then introduce the amine functionality.
3. Dialkylation: The resulting propylamine can react further with the starting materials.- Use a molar excess of the amine reactant in the amination step to favor monoalkylation.
Difficulty in product isolation/purification 1. Emulsion during workup: The product's amphiphilic nature can lead to emulsions during aqueous extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.
2. Product loss during chromatography: The polar amine group can cause tailing on silica gel.- Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. - Use a different stationary phase, such as alumina.
3. Product volatility: The product may be lost during solvent removal under high vacuum.- Use a rotary evaporator with controlled temperature and pressure. - Avoid prolonged exposure to high vacuum.

Frequently Asked Questions (FAQs)

dot

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product Chlorophenol 3-Chlorophenol Reaction Williamson Ether Synthesis (or similar nucleophilic substitution) Chlorophenol->Reaction PropylamineDeriv 3-Halopropylamine or 3-Aminopropanol derivative PropylamineDeriv->Reaction Product This compound Reaction->Product Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: A potential synthetic pathway for this compound.

Q1: What is the most common synthetic route for this compound?

A common and effective method involves a Williamson ether synthesis. This typically involves the reaction of 3-chlorophenol with a suitable 3-carbon amine-containing electrophile, such as 3-bromopropylamine or a protected version, in the presence of a base. An alternative is to first react 3-chlorophenol with a 3-halopropanol, followed by conversion of the hydroxyl group to an amine.

Q2: How can I optimize the reaction conditions to maximize the yield?

Optimizing reaction conditions is crucial for improving yield. Consider the following factors:

  • Base: The choice and amount of base are critical. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often used. An excess of the base is typically employed.[1]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally effective as they can dissolve the reactants and facilitate the SN2 reaction.[1]

  • Temperature: The reaction temperature influences the reaction rate. A range of 80-120°C is a good starting point, but this should be optimized for the specific substrates and solvent used.[1]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times.

Q3: What are some alternative synthetic strategies to consider?

If the Williamson ether synthesis route provides low yields, consider these alternatives:

  • Mitsunobu Reaction: This reaction can couple 3-chlorophenol with 3-aminopropanol directly, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD.

  • Buchwald-Hartwig Amination: While more commonly used for N-aryl bond formation, variations of this palladium-catalyzed cross-coupling reaction could potentially be adapted.

Q4: How can I effectively purify the final product to improve the isolated yield?

Purification is a critical step where significant product loss can occur.

  • Extraction: After quenching the reaction, perform an aqueous workup. Adjusting the pH of the aqueous layer can help in separating the product from unreacted starting materials.

  • Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for purification, especially for removing non-volatile impurities.[2]

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is common. To prevent the amine product from streaking, it is often beneficial to add a small percentage of a base like triethylamine to the eluent.

Experimental Protocols and Data

Table 1: Comparison of Reaction Conditions for N-Alkylation of Amines

Reactants Base Solvent Temperature (°C) Time (h) Yield (%) Reference
p-Methoxybenzylamine + Benzyl bromideCs₂CO₃DMFRoom Temp2498
p-Methoxybenzylamine + Benzyl bromideK₂CO₃DMFRoom Temp2475
p-Methoxybenzylamine + Benzyl bromideNaHDMFRoom Temp2463

Table 2: Etherification of Hydroxy Propylamine Derivatives

Reactants Base Solvent Temperature (°C) Time (h) Yield (%) Reference
N-methyl-3-phenyl-3-hydroxy propylamine + 2-methoxy fluorobenzeneKOHDMSO1001282[1]
N-methyl-3-phenyl-3-hydroxy propylamine + o-fluorotolueneNaOHDMAc95890[1]
N,N-dimethyl-3-thiophene-3-hydroxyl propylamine + 1-fluoronaphthaleneK₂CO₃DMF110471.4[1]

General Experimental Protocol (Adapted from similar syntheses):

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1 equivalent), a suitable solvent (e.g., DMF, 10 mL/mmol of phenol), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Addition of Alkylating Agent: While stirring, add the 3-halopropylamine derivative (1-1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

References

Identifying and minimizing side products in 3-(3-Chlorophenoxy)propylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-(3-Chlorophenoxy)propylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, 3-chlorophenol is deprotonated by a base to form the corresponding phenoxide, which then reacts with a 3-halopropylamine, such as 3-chloropropylamine hydrochloride, to form the desired ether linkage.

Q2: What are the major side products I should be aware of during the synthesis of this compound?

The primary side products in this synthesis are typically:

  • N,N-bis(3-(3-chlorophenoxy)propyl)amine (Bis-alkylation product): This occurs when the newly formed this compound, which is also a nucleophile, reacts with another molecule of the alkylating agent.

  • C-Alkylated Phenols: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the aromatic ring. Reaction at the ring (ortho or para positions) leads to C-alkylated side products.

  • Elimination Products: If the reaction conditions are too harsh, the alkyl halide can undergo elimination to form an alkene.

Q3: How can I identify the main product and the common side products in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of the main product and its impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and providing structural information based on fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is crucial for unambiguously identifying the desired product and distinguishing it from isomers like C-alkylated byproducts.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound.

Possible Cause Suggested Solution
Incomplete reaction - Ensure the base is strong enough to fully deprotonate the 3-chlorophenol. - Increase the reaction time or temperature, but monitor for an increase in side products.
Side reactions dominating - Refer to the section on minimizing side products below. Key strategies include adjusting the stoichiometry of reactants and controlling the reaction temperature.
Poor recovery during workup - Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous extraction to minimize product loss.

Problem 2: High levels of the bis-alkylation side product.

Possible Cause Suggested Solution
Excess of alkylating agent - Use a stoichiometric excess of the 3-chlorophenol relative to the 3-halopropylamine. This ensures the alkylating agent is consumed before it can react with the product amine.
High reaction temperature - Lowering the reaction temperature can reduce the rate of the secondary N-alkylation reaction, which is often more sensitive to temperature changes than the initial O-alkylation.

Problem 3: Presence of C-alkylated isomers in the product mixture.

Possible Cause Suggested Solution
Reaction solvent - The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic.[1]
Nature of the cation - The counter-ion of the base can affect the reactivity of the phenoxide. Using a base with a larger, softer cation (e.g., cesium carbonate) can sometimes improve O-selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Products

This protocol is designed to favor the formation of the desired O-alkylated product.

Materials:

  • 3-Chlorophenol

  • 3-Chloropropylamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-chlorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 60 °C and stir for 1 hour to ensure the formation of the potassium phenoxide.

  • Add 3-chloropropylamine hydrochloride (0.8 eq) to the reaction mixture.

  • Maintain the reaction temperature at 60-70 °C and monitor the reaction progress by HPLC or TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Analysis of Reaction Mixture

This method can be used to monitor the reaction progress and quantify the product and major impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Column Temperature 30 °C
Injection Volume 10 µL
Protocol 3: GC-MS Method for Impurity Identification

This method is suitable for identifying volatile impurities and confirming the structure of the main product.

Parameter Condition
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Product Distribution

Ratio of 3-Chlorophenol to 3-Chloropropylamine HCl Yield of this compound (%) Bis-alkylation Product (%) Unreacted 3-Chlorophenol (%)
1:1.26525<1
1:175155
1.2:185510

Table 2: Influence of Solvent on O/C-Alkylation Ratio

Solvent O-Alkylation Product (%) C-Alkylation Products (%)
N,N-Dimethylformamide (DMF)955
Acetonitrile928
Ethanol7030

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products 3-Chlorophenol 3-Chlorophenol Phenoxide Phenoxide 3-Chlorophenol->Phenoxide Deprotonation 3-Chloropropylamine HCl 3-Chloropropylamine HCl This compound This compound 3-Chloropropylamine HCl->this compound Bis-alkylation Product Bis-alkylation Product 3-Chloropropylamine HCl->Bis-alkylation Product C-Alkylation Product C-Alkylation Product 3-Chloropropylamine HCl->C-Alkylation Product Base (K2CO3) Base (K2CO3) Base (K2CO3)->Phenoxide This compound->Bis-alkylation Product N-Alkylation (Side Reaction) Phenoxide->this compound O-Alkylation (Desired) Phenoxide->C-Alkylation Product C-Alkylation (Side Reaction)

Caption: Main reaction pathway and formation of major side products.

Troubleshooting_Workflow start Low Yield or High Impurity check_impurities Identify Impurities (HPLC, GC-MS) start->check_impurities high_bis High Bis-alkylation check_impurities->high_bis Bis-alkylation > 10% high_c High C-alkylation check_impurities->high_c C-alkylation > 5% low_conversion Low Conversion check_impurities->low_conversion High Starting Material adjust_stoichiometry Adjust Stoichiometry: Increase Phenol:Amine Ratio high_bis->adjust_stoichiometry lower_temp Lower Reaction Temperature high_bis->lower_temp change_solvent Change Solvent to Aprotic (e.g., DMF) high_c->change_solvent check_base Check Base Strength & Amount low_conversion->check_base increase_time_temp Increase Reaction Time/Temp low_conversion->increase_time_temp end Optimized Reaction adjust_stoichiometry->end lower_temp->end change_solvent->end check_base->end increase_time_temp->end

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Troubleshooting guide for the purification of 3-aryloxy-3-aryl propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 3-aryloxy-3-aryl propylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-aryloxy-3-aryl propylamines?

A1: The most common purification techniques for this class of compounds include column chromatography, crystallization, and extraction.[1] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: My 3-aryloxy-3-aryl propylamine is a basic compound and shows significant tailing during silica gel column chromatography. How can I improve the peak shape?

A2: Peak tailing of basic amines on silica gel is a common issue due to the acidic nature of silica. To mitigate this, you can:

  • Add a competing amine to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent can neutralize the acidic silanol groups on the silica surface, reducing tailing.[2]

  • Use an alternative stationary phase: Amine-functionalized silica or alumina can be effective for purifying basic compounds.[2]

  • Employ reverse-phase chromatography: If the compound is sufficiently polar, reverse-phase chromatography with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or ammonia) can be a good alternative.

Q3: I am trying to resolve a racemic mixture of a 3-aryloxy-3-aryl propylamine. What is a common method for this?

A3: A widely used method for resolving racemic amines is through the formation of diastereomeric salts using a chiral acid.[1] For example, (S)-(+)-mandelic acid has been successfully used to resolve N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine.[1] The resulting diastereomeric salts can then be separated by crystallization, followed by liberation of the enantiomerically pure free base.

Q4: My purified product is an oil and does not crystallize. What can I do?

A4: If your 3-aryloxy-3-aryl propylamine is an oil, you can try the following to induce crystallization:

  • Trituration: Repeatedly washing the oil with a solvent in which it is sparingly soluble can sometimes induce crystallization.

  • Salt formation: Converting the amine to a pharmaceutically acceptable acid addition salt can often yield a stable, crystalline solid.[1] Common acids for this purpose include hydrochloric acid, oxalic acid, and mandelic acid.

  • Solvent screening: Experiment with a variety of solvents and solvent mixtures to find conditions under which your compound will crystallize.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after purification Decomposition on silica gel: The compound may be unstable on acidic silica gel.[3]Test the stability of your compound on a TLC plate spotted with the compound and left to stand. If decomposition is observed, consider using a less acidic stationary phase like deactivated silica, alumina, or florisil.[3]
Incomplete extraction: The product may not be fully extracted from the aqueous layer during workup.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to ensure the amine is in its free base form for efficient extraction into an organic solvent.
Formation of an emulsion during extraction Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.
Co-elution of impurities during column chromatography Inappropriate solvent system: The chosen eluent may not have sufficient selectivity to separate the desired product from impurities.Systematically screen different solvent systems with varying polarities and compositions. A 2D TLC can help determine if the co-eluting spot is a single impurity or multiple components.[3]
Overloading the column: Applying too much sample to the column can lead to poor separation.Use an appropriate amount of sample for the column size. As a general rule, aim for a sample-to-silica ratio of 1:20 to 1:100.
Product appears to be a mixture of diastereomers that are difficult to separate Insufficient resolution of the chromatographic system. Consider using a higher-performance stationary phase (smaller particle size) or switching to a different chromatographic technique like preparative HPLC. Chiral chromatography can also be employed for separating enantiomers and in some cases, diastereomers.
The purified compound is colored, but the desired product is colorless Presence of colored impurities from the reaction or degradation. Consider treating a solution of the compound with activated carbon to adsorb colored impurities. Subsequent filtration and removal of the solvent should yield a decolorized product.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a 3-Aryloxy-3-Aryl Propylamine
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude 3-aryloxy-3-aryl propylamine in a minimal amount of the eluent or a slightly more polar solvent.[4] Carefully load the sample onto the top of the silica bed.[4] For compounds with poor solubility in the eluent, dry loading is recommended.[4]

  • Elution: Begin elution with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Resolution of a Racemic 3-Aryloxy-3-Aryl Propylamine via Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethyl acetate). Add a solution of a chiral resolving agent, such as (S)-(+)-mandelic acid, in the same solvent.[1]

  • Crystallization: Allow the mixture to stand, possibly with cooling, to induce crystallization of one of the diastereomeric salts.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., methyl t-butyl ether) and an aqueous base (e.g., 50% sodium hydroxide solution).[1]

  • Extraction: Separate the organic layer, which now contains the enantiomerically enriched free base. Wash the organic layer with water.

  • Isolation of Pure Enantiomer: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified enantiomer.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 3-Aryloxy-3-Aryl Propylamines

Reactants Base Solvent Temperature (°C) Time (h) Yield (%) Reference
N-methyl-3-phenyl-3-hydroxypropylamine, 2-fluorotoluenePotassium tert-butoxide1,3-dimethyl-2-imidazolidinone95-11512-48Not specified[1]
N-methyl-3-phenyl-3-hydroxypropylamine, 2-fluorotolueneSodium hydroxideN,N-dimethylacetamide95890[5]
N-methyl-3-phenyl-3-hydroxypropylamine, 2-fluorotolueneSodium hydroxideDimethyl sulfoxideNot specifiedNot specified83.5[5]
N-methyl-3-phenyl-3-hydroxypropylamine, 2-methoxyl group fluorobenzenePotassium hydroxideDimethyl sulfoxide1001282[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Crude Product extraction Aqueous Workup & Extraction synthesis->extraction chromatography Column Chromatography extraction->chromatography crystallization Crystallization / Salt Formation chromatography->crystallization pure_product Pure Product crystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of 3-aryloxy-3-aryl propylamine.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_crystallization Crystallization Issues cluster_solutions Solutions start Purification Issue Identified peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution of Impurities? start->co_elution low_yield Low Yield? start->low_yield oily_product Product is an Oil? start->oily_product solution1 Add triethylamine to eluent Use amine-functionalized silica peak_tailing->solution1 solution2 Optimize solvent system Check column loading co_elution->solution2 solution3 Check for decomposition on silica Optimize extraction pH low_yield->solution3 solution4 Triturate with non-polar solvent Form a crystalline salt oily_product->solution4

Caption: Troubleshooting logic for common purification issues of 3-aryloxy-3-aryl propylamine.

References

Optimizing reaction conditions for the amination of 1,3-diaryloxypropyl toluenesulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 1,3-diaryloxypropyl toluenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic route to 1,3-diaryloxy-2-aminopropane derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the amination of 1,3-diaryloxypropyl toluenesulfonate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor Leaving Group Ability: The tosylate may not be a sufficiently good leaving group under the reaction conditions. 2. Steric Hindrance: The bulky diaryloxy groups may sterically hinder the approach of the amine nucleophile. 3. Low Nucleophilicity of the Amine: The chosen amine may not be a strong enough nucleophile. 4. Inappropriate Solvent: The solvent may not adequately solvate the transition state. 5. Low Reaction Temperature: The activation energy for the substitution is not being overcome.1. Alternative Sulfonates: Consider using a more reactive sulfonate ester, such as mesylate or triflate, to improve the leaving group ability. 2. Optimize Reaction Conditions: Increase the reaction temperature and/or reaction time. Employ a less sterically hindered amine if the structure of the final product allows. 3. Stronger Nucleophile/Activation: Use a more nucleophilic amine or consider deprotonation of the amine with a non-nucleophilic base to increase its nucleophilicity. 4. Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMSO, or acetonitrile to find the optimal medium for the SN2 reaction. 5. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition.
Formation of Side Products 1. Elimination (E2) Reaction: The amine may act as a base, leading to the formation of an alkene byproduct. This is more prevalent with sterically hindered substrates and bases. 2. Over-alkylation of Amine: The product amine can act as a nucleophile and react with another molecule of the tosylate, leading to a tertiary amine byproduct. 3. Ether Cleavage: Under harsh basic or acidic conditions, the ether linkages may be cleaved.1. Use a Non-nucleophilic Base: If a base is required to deprotonate the amine, choose a sterically hindered, non-nucleophilic base. Use the amine itself as the base if possible, employing a slight excess. 2. Control Stoichiometry: Use a significant excess of the primary amine to favor the formation of the desired primary amine product over the secondary amine byproduct.[1] 3. Milder Conditions: Employ milder reaction conditions (lower temperature, less harsh base) to avoid cleavage of the ether bonds.
Difficult Product Purification 1. Polarity of Product and Starting Materials: The desired amine product may have a similar polarity to the unreacted amine starting material or byproducts, making chromatographic separation challenging. 2. Residual Amine Starting Material: A large excess of the amine starting material can be difficult to remove completely.1. Acid-Base Extraction: Convert the product amine to its hydrochloride salt by washing the organic layer with dilute HCl. This will move the product to the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. 2. Solid Phase Extraction (SPE): Utilize SPE cartridges, such as SCX (Strong Cation Exchange), which will retain the basic amine product while allowing non-basic impurities to be washed away. The product can then be eluted with a basic solution.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amination of 1,3-diaryloxypropyl toluenesulfonate?

A1: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the carbon atom bearing the tosylate leaving group, leading to an inversion of stereochemistry at that center. The tosylate is a good leaving group because its negative charge is stabilized by resonance.

Q2: Which type of amine is best to use for this reaction?

A2: Primary amines are generally preferred for this reaction to obtain the corresponding secondary amine product. Using ammonia can yield a primary amine, but this often leads to a mixture of primary, secondary, and tertiary amines due to subsequent reactions.[1] Secondary amines can also be used to synthesize tertiary amines. The choice of amine will depend on the desired final product.

Q3: What are the optimal solvent and temperature conditions?

A3: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally effective for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. The optimal temperature will depend on the specific substrate and amine but typically ranges from room temperature to elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier, especially with sterically hindered substrates.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system should be chosen to achieve good separation between the starting material (toluenesulfonate) and the amine product. Staining with an appropriate agent (e.g., ninhydrin for primary/secondary amines or permanganate) can help visualize the spots.

Q5: Are there any catalytic methods available for this transformation?

A5: While a direct SN2 reaction is common, palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful method for forming C-N bonds, particularly with aryl tosylates. Although less common for alkyl tosylates, exploring palladium catalysis with appropriate ligands could be a viable alternative, especially if the direct SN2 reaction is sluggish.

Experimental Protocols

General Protocol for Amination of 1,3-Diaryloxypropyl Toluenesulfonate
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diaryloxypropyl toluenesulfonate (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO, approximately 5-10 mL per mmol of tosylate).

  • Addition of Amine: Add the primary amine (2-5 equivalents) to the solution. The excess amine helps to drive the reaction to completion and minimize the formation of the tertiary amine byproduct.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or via acid-base extraction as described in the troubleshooting guide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Dissolve Tosylate in Solvent add_amine Add Amine reactants->add_amine heat Heat and Stir add_amine->heat monitor Monitor by TLC heat->monitor extract Extraction monitor->extract wash Wash extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Acid-Base Extraction dry->purify product Pure Aminated Product purify->product

Caption: Experimental workflow for the amination reaction.

troubleshooting_logic start Low or No Product? check_temp Increase Temperature? start->check_temp Yes side_products Side Products Formed? start->side_products No check_solvent Change Solvent? check_temp->check_solvent No Improvement success Reaction Successful check_temp->success Improvement check_nucleophile Stronger Amine? check_solvent->check_nucleophile No Improvement check_solvent->success Improvement check_nucleophile->success Improvement failure Consider Alternative Route check_nucleophile->failure No Improvement control_stoichiometry Adjust Amine Stoichiometry side_products->control_stoichiometry Over-alkylation use_non_nucleophilic_base Use Non-Nucleophilic Base side_products->use_non_nucleophilic_base Elimination control_stoichiometry->success use_non_nucleophilic_base->success

Caption: Troubleshooting decision tree for low yield.

reaction_pathway substrate 1,3-Diaryloxypropyl Toluenesulfonate transition_state SN2 Transition State substrate->transition_state side_product Elimination Product (Alkene) substrate->side_product E2 (minor) amine Primary Amine (R-NH2) amine->transition_state amine->side_product product 1,3-Diaryloxy-2-(alkylamino)propane transition_state->product tosylate_ion Toluenesulfonate Anion transition_state->tosylate_ion

Caption: Reaction pathway for the amination.

References

Technical Support Center: Scale-Up Synthesis of Propylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of propylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing propylamine derivatives on a large scale?

A1: Reductive amination is one of the most common and versatile methods for the large-scale synthesis of propylamine derivatives.[1][2] This method involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[1][2] Other methods include the Gabriel synthesis and the reduction of nitriles or amides, though these can sometimes be less atom-economical for large-scale production.

Q2: Why is there a significant drop in yield when I move my propylamine derivative synthesis from lab-scale to pilot-scale?

A2: A drop in yield during scale-up is a common challenge and can be attributed to several factors.[3] Inefficient heat transfer in larger reactors can lead to localized overheating and byproduct formation.[4] Poor mixing can result in incomplete reactions, and changes in the surface-area-to-volume ratio can affect reaction kinetics.[4] It is crucial to re-optimize reaction parameters at each scale.[5][6]

Q3: What are the primary safety concerns when working with propylamine and its derivatives on a large scale?

A3: Propylamine is a flammable and moderately toxic liquid with a low flash point, posing a significant fire risk.[7] Vapors are heavier than air and can accumulate, creating an inhalation hazard.[7] Skin and eye contact should be avoided as it can cause burns.[7] When scaling up, it is essential to use proper personal protective equipment (PPE), work in a well-ventilated area, and use explosion-proof equipment.[5] Grounding and bonding of equipment are necessary to prevent static discharge.[5]

Q4: How can I control the formation of N-nitrosamine impurities in my propylamine derivative synthesis?

A4: N-nitrosamines are potential carcinogens and can form from the reaction of secondary or tertiary amines with nitrosating agents (like nitrites) under acidic conditions.[8] To control their formation, it's important to identify and eliminate potential sources of nitrosating agents in raw materials and solvents.[8] Careful control of reaction pH and temperature is also critical. The FDA has issued guidance on the control of nitrosamine impurities in human drugs.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Poor quality of starting materials: Degradation of the aldehyde/ketone or amine. 2. Inefficient imine formation: Presence of excess water or incorrect pH. 3. Inactive reducing agent: Degradation of the hydride reagent.1. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Use anhydrous solvents and consider adding a dehydrating agent. Adjust the pH to be weakly acidic (pH 4-6) to promote imine formation.[2][9] 3. Use a fresh batch of the reducing agent.
Formation of Byproducts 1. Over-alkylation: The desired amine product reacts further with the starting aldehyde/ketone.[9] 2. Aldehyde/ketone reduction: The reducing agent reduces the starting carbonyl compound before imine formation.[9] 3. Polymerization: For certain substrates, polymerization of the starting materials or product can occur.1. Use a stoichiometric excess of the amine. For primary amines, a two-step (indirect) reductive amination, where the imine is formed before adding the reducing agent, can minimize dialkylation.[9] 2. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the carbonyl.[9] 3. Control the reaction temperature and consider using an inhibitor if applicable.
Difficult Product Isolation/Purification 1. Emulsion formation during workup: Especially common in biphasic systems. 2. Product "oiling out" during crystallization: The product separates as an oil instead of a crystalline solid. 3. Fine powder that is difficult to filter. 1. Add brine to the extraction mixture to help break the emulsion. Centrifugation may be necessary at a larger scale. 2. Ensure the crystallization solution is not overly saturated at high temperatures. Cool the solution slowly with gentle stirring and consider adding seed crystals. 3. Adjust the cooling rate during crystallization; slower cooling often leads to larger crystals. Consider anti-solvent crystallization.
Exothermic Reaction/Thermal Runaway 1. Rapid addition of reagents: Adding reagents too quickly can lead to a rapid release of heat. 2. Poor heat dissipation: Inefficient cooling of the reactor. 3. Accumulation of unreacted reagents: A delayed reaction can lead to a sudden, rapid exotherm when it initiates.1. Add reagents, especially the reducing agent, slowly and in portions.[9] 2. Ensure the reactor has an adequate cooling system and monitor the internal temperature continuously. 3. Ensure the reaction has initiated before adding the bulk of the reagents.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reductive Amination of Cyclohexanone with Propylamine
ParameterLab-Scale (250 mL flask)Pilot-Scale (50 L reactor)Key Considerations for Scale-Up
Cyclohexanone 10 g (0.102 mol)2.0 kg (20.4 mol)Maintain molar ratios.
Propylamine 6.6 g (0.112 mol, 1.1 eq)1.32 kg (22.4 mol, 1.1 eq)Controlled addition is critical to manage exotherm.
Reducing Agent (STAB) 28 g (0.132 mol, 1.3 eq)5.6 kg (26.5 mol, 1.3 eq)Portion-wise addition to control gas evolution and exotherm.
Solvent (DCM) 100 mL20 LEnsure adequate mixing and heat transfer.
Reaction Time 4 hours8-10 hoursLonger reaction times may be needed for complete conversion at scale.
Temperature 20-25 °C20-25 °C (with jacket cooling)Efficient heat removal is crucial to prevent side reactions.
Yield 92%85%Yield reduction is common due to factors like mixing and heat transfer.[3]
Purity (by GC) >99%97-98%Impurity profiles can change with scale; re-optimization of purification is often necessary.
Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentFormulaSelectivityOptimal pHCommon Byproducts/Issues
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High (reduces iminium ions much faster than ketones/aldehydes)Weakly acidic (4-6)Generally clean, but moisture-sensitive.[9]
Sodium Cyanoborohydride NaBH₃CNGood (selective for iminium ions at neutral pH)6-8Can form toxic HCN gas during acidic workup; potential for cyanide-related byproducts.[1][9]
Sodium Borohydride NaBH₄Low (reduces aldehydes and ketones)7-10Best used in a two-step process to avoid reducing the starting carbonyl.[9]
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C, Raney Ni)HighVariesRequires specialized high-pressure equipment.

Experimental Protocols

Protocol: Pilot-Scale Synthesis of N-propylcyclohexanamine via Reductive Amination

Materials:

  • Cyclohexanone (2.0 kg, 20.4 mol)

  • Propylamine (1.32 kg, 22.4 mol, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (5.6 kg, 26.5 mol, 1.3 eq)

  • Dichloromethane (DCM), anhydrous (20 L)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 50 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Cooling system for the reactor jacket

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with cyclohexanone (2.0 kg) and anhydrous DCM (20 L). Begin stirring and cool the mixture to 15-20°C using the cooling jacket.

  • Amine Addition: Slowly add propylamine (1.32 kg) to the reactor over 30-45 minutes, maintaining the internal temperature below 25°C.

  • Imine Formation: Stir the mixture at 20-25°C for 1 hour to allow for imine formation.

  • Reduction: Slowly add STAB (5.6 kg) in portions over 2-3 hours. Control the addition rate to manage gas evolution and maintain the internal temperature between 20-25°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 8-10 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-propylcyclohexanamine by vacuum distillation.

Mandatory Visualization

Scale_Up_Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Synthesis start Problem Identified: Low Yield/High Impurities at Scale check_mixing Evaluate Mixing Efficiency - Dead zones? - Inefficient stirrer? start->check_mixing check_heat Assess Heat Transfer - Exotherm control? - Hot spots? start->check_heat check_reagents Verify Reagent Stoichiometry & Addition Rate start->check_reagents check_kinetics Re-evaluate Reaction Kinetics - Time sufficient? - Temperature optimal? start->check_kinetics improve_mixing Solution: - Increase agitation speed - Change impeller design check_mixing->improve_mixing improve_heat Solution: - Slower reagent addition - Improve reactor cooling check_heat->improve_heat adjust_reagents Solution: - Adjust molar ratios - Optimize addition profile check_reagents->adjust_reagents optimize_kinetics Solution: - Increase reaction time - Re-optimize temperature check_kinetics->optimize_kinetics end Successful Scale-Up: Improved Yield & Purity improve_mixing->end improve_heat->end adjust_reagents->end optimize_kinetics->end

Caption: Troubleshooting workflow for addressing common issues in scaling up chemical synthesis.

Reductive_Amination_Pathway Reaction Pathway: Reductive Amination cluster_side_reactions Potential Side Reactions reactants Ketone/Aldehyde + Propylamine hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic attack carbonyl_reduction Carbonyl Reduction (Byproduct) reactants->carbonyl_reduction Non-selective reducing agent water_loss - H₂O hemiaminal->water_loss iminium Iminium Ion Intermediate water_loss->iminium reduction Reduction (e.g., STAB) iminium->reduction product Propylamine Derivative reduction->product over_alkylation Over-alkylation (Byproduct) product->over_alkylation Reacts with more aldehyde

Caption: Generalized reaction pathway for the synthesis of propylamine derivatives via reductive amination.

References

Methods for removing unreacted starting materials from 3-(3-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered during the removal of unreacted starting materials from 3-(3-Chlorophenoxy)propylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and impurities in a typical synthesis of this compound?

A1: The impurities present in your crude product are highly dependent on the synthetic route employed. Common pathways to synthesize this compound include the reaction of 3-chlorophenol with a 3-aminopropane derivative or the reduction of 3-(3-chlorophenoxy)propionitrile. Therefore, the most probable unreacted starting materials and byproducts include:

  • 3-Chlorophenol: From Williamson ether synthesis routes.

  • 3-Halopropylamine (e.g., 3-chloropropylamine or 3-bromopropylamine): Used in Williamson ether synthesis.

  • 3-(3-Chlorophenoxy)propionitrile: If the final reduction step is incomplete.

  • Solvents: High-boiling point solvents like DMF or DMSO may be present if not adequately removed.[1]

Q2: How can I quickly assess the purity of my crude this compound?

A2: A preliminary purity assessment can be efficiently performed using Thin Layer Chromatography (TLC). By spotting your crude product alongside the starting materials, you can visualize the presence of these impurities. For a more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended methods.

Q3: Which purification method is most effective for removing unreacted starting materials?

A3: The optimal purification method depends on the specific impurities present and their chemical properties relative to the desired product.

  • Acid-Base Extraction: Highly effective for removing neutral or acidic impurities (like 3-chlorophenol) from the basic amine product.

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities. This is useful if multiple impurities are present or if they have similar basicity to the product.

  • Vacuum Distillation: Suitable for separating liquids with significantly different boiling points. This can be effective for removing lower-boiling starting materials or solvents.

  • Solid-Phase Extraction (SPE): An efficient method for purifying basic compounds like amines using ion-exchange cartridges.[2]

Troubleshooting & Optimization Guides

Issue 1: Persistent Emulsion During Acid-Base Extraction

Cause: Emulsions often form during the aqueous workup when the organic and aqueous layers have similar densities or when surfactants are present. This can be particularly problematic with chlorinated solvents.

Solution:

  • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.

  • Filter through Celite: Pass the emulsified mixture through a pad of Celite or glass wool.

  • Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method to separate the layers.

Issue 2: Product Loss During Purification

Cause: The amine product can be lost during purification due to its partial solubility in the aqueous phase, especially if the pH is not carefully controlled, or due to irreversible binding to the stationary phase in chromatography.

Solution:

  • pH Control: When extracting the protonated amine from the organic layer with acid, ensure the pH of the aqueous layer is sufficiently low (typically pH < 2) to fully protonate the amine.[3] Conversely, when recovering the free amine, ensure the pH is sufficiently high (typically pH > 10) to deprotonate the ammonium salt fully.

  • Back-Extraction: After basifying the aqueous layer to recover your product, extract multiple times with a suitable organic solvent (e.g., 3x with dichloromethane or ethyl acetate) to ensure complete recovery.

  • Chromatography Deactivation: Standard silica gel is acidic and can cause irreversible adsorption or streaking of amines. To mitigate this, either use a deactivated stationary phase (e.g., alumina) or add a small amount of a tertiary amine like triethylamine (typically 0.5-2%) to the eluent system.

Data Summary

Purification MethodPrinciple of SeparationBest For RemovingAdvantagesDisadvantages
Acid-Base Extraction Difference in acid-base propertiesNeutral and acidic impurities (e.g., 3-chlorophenol)Fast, inexpensive, scalableCan lead to emulsions; requires careful pH control
Flash Column Chromatography Difference in polarityMultiple impurities with varying polaritiesHigh resolution; applicable to a wide range of compoundsCan be time-consuming; requires solvent and stationary phase; potential for product loss on acidic silica
Vacuum Distillation Difference in boiling pointsVolatile starting materials and solventsGood for large quantities; can be very efficientRequires thermally stable compounds; not effective for non-volatile impurities
Solid-Phase Extraction (SPE) Ion-exchange interactionNeutral and acidic impuritiesFast; can be automated for high-throughput purification[2]Limited capacity; cost of cartridges can be high for large scales

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of 3-Chlorophenol
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous HCl solution (e.g., 1M HCl).[1][3] The basic product, this compound, will be protonated and move to the aqueous layer, while neutral and acidic impurities like 3-chlorophenol remain in the organic layer.

  • Separation: Combine all the acidic aqueous layers. The initial organic layer containing impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the pH is greater than 10. This deprotonates the amine, causing it to separate from the aqueous solution, often as an oil.

  • Product Extraction: Extract the free amine from the basified aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent. If streaking is an issue, add ~1% triethylamine to the eluent system. Pack the column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column. A typical gradient might also include methanol for highly polar compounds.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Visualizations

G cluster_workflow General Purification Workflow A Crude Product B Preliminary Aqueous Workup (Acid-Base Extraction) A->B C Purity Check (TLC/HPLC) B->C D Is Product Pure? C->D E Concentrate & Dry D->E Yes G Further Purification (Chromatography/Distillation) D->G No F Purified Product E->F G->C

Caption: General experimental workflow for the purification of this compound.

G cluster_extraction Acid-Base Extraction Logic cluster_step1 Step 1: Acid Wash cluster_step2 Step 2: Recovery start Crude Mixture (Product + 3-Chlorophenol) in Organic Solvent wash Add 1M HCl start->wash sep1 Separate Layers wash->sep1 org1 Organic Layer: 3-Chlorophenol sep1->org1 Impurity aq1 Aqueous Layer: Protonated Product [Product-H]+Cl- sep1->aq1 Product basify Add NaOH to Aqueous Layer extract Extract with Organic Solvent basify->extract final_prod Organic Layer: Purified Product extract->final_prod aq1->basify

Caption: Logical flow of an acid-base extraction for purification.

G cluster_decision Purification Method Selection q1 Primary impurity type? a1_acid Acidic/Neutral (e.g., Phenol) q1->a1_acid a1_base Basic q1->a1_base a1_multi Multiple/Similar Polarity q1->a1_multi method_extraction Use Acid-Base Extraction a1_acid->method_extraction q2 Boiling Point Difference > 50°C? a1_base->q2 method_chrom Use Column Chromatography a1_multi->method_chrom q2->method_chrom No method_distill Use Vacuum Distillation q2->method_distill Yes

References

Impact of base selection on the synthesis of 3-aryloxy-3-aryl propylamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of 3-aryloxy-3-aryl propylamines, with a specific focus on the critical role of base selection.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-aryloxy-3-aryl propylamines, offering potential causes and solutions related to base selection.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Incomplete Deprotonation: The selected base may be too weak to effectively deprotonate the 3-hydroxy-3-arylpropylamine to form the reactive alkoxide intermediate.[1][2] 2. Poor Solubility: The base or the resulting alkoxide may have poor solubility in the chosen solvent, hindering the reaction. 3. Incompatible Base-Solvent Combination: The chosen base and solvent may not be optimal for the specific aryl halide substrate (e.g., activated vs. unactivated).1. Use a Stronger Base: Consider switching to a stronger base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), particularly for less reactive (unactivated) aryl halides.[1][3] 2. Change the Solvent: Employ a polar aprotic solvent like DMSO, N,N-dimethylacetamide (DMAc), or 1,3-dimethyl-2-imidazolidinone to improve the solubility of reactants and intermediates.[1][4] 3. Optimize Reaction Conditions: Increase the reaction temperature, but monitor for potential side reactions or degradation.[5]
Formation of Significant Byproducts 1. Elimination Reactions: Strong bases can promote elimination reactions, especially at higher temperatures, leading to the formation of undesired byproducts. 2. Side Reactions with Solvent: Some strong bases can react with certain solvents at elevated temperatures.1. Use a Weaker, Non-nucleophilic Base: If elimination is a concern, a weaker inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a suitable polar aprotic solvent might be a better choice, especially for activated aryl halides.[1][5] 2. Lower Reaction Temperature: If a strong base is necessary, try running the reaction at a lower temperature for a longer duration.
Racemization of Chiral Centers 1. Harsh Basic Conditions: The use of very strong bases and high temperatures can lead to racemization of stereogenic centers in the starting material or product.[5]1. Milder Base and Conditions: Opt for the mildest base and lowest temperature that still afford a reasonable reaction rate. Weaker inorganic bases are often preferred for maintaining stereochemical integrity. 2. Stepwise Approach: Consider a two-step process where the alkoxide is pre-formed at a lower temperature before the addition of the aryl halide.
Reaction Fails with Unactivated Aryl Halides 1. Insufficient Basicity: Unactivated aryl halides (e.g., those without electron-withdrawing groups) are less susceptible to nucleophilic aromatic substitution and require a more reactive nucleophile. A weak base will not generate a sufficient concentration of the alkoxide.1. Employ a Strong Base: The use of strong bases like potassium tert-butoxide or sodium hydride is often necessary to drive the reaction with unactivated aryl halides.[1][3] 2. High-Boiling Point Polar Aprotic Solvent: Solvents like 1,3-dimethyl-2-imidazolidinone or N-methylpyrrolidinone can be effective in these cases, often in combination with a strong base at elevated temperatures.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in the synthesis of 3-aryloxy-3-aryl propylamine?

A1: The primary role of the base is to deprotonate the hydroxyl group of the 3-hydroxy-3-arylpropylamine starting material. This generates a more nucleophilic alkoxide intermediate, which then attacks the aryl halide in a nucleophilic aromatic substitution reaction (Williamson ether synthesis) to form the desired ether linkage.[2][5]

Q2: Which type of base should I choose for my reaction: an inorganic or an organic base?

A2: The choice depends on the reactivity of your aryl halide.

  • For activated aryl halides (containing electron-withdrawing groups), weaker inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium hydroxide (KOH) are often sufficient and can minimize side reactions.[1][5]

  • For unactivated aryl halides , stronger bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are generally required to achieve a reasonable reaction rate and yield.[1][3]

Q3: Can the choice of base affect the stereochemistry of my product?

A3: Yes, harsh basic conditions, including the use of very strong bases and high temperatures, can potentially lead to racemization if there are chiral centers in your molecule.[5] If preserving stereochemistry is critical, it is advisable to use milder bases and the lowest effective reaction temperature.

Q4: What are some common solvents to use with different bases in this synthesis?

A4: Polar aprotic solvents are generally preferred.

  • With inorganic bases (K₂CO₃, KOH): Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.[1]

  • With strong organic bases (t-BuOK): N,N-dimethylacetamide (DMAc), 1,3-dimethyl-2-imidazolidinone, or N-methylpyrrolidinone are often employed.[3][4]

Q5: My reaction is very slow. How can I improve the reaction rate without causing decomposition?

A5: If your reaction is slow, consider the following:

  • Increase Base Strength: If you are using a weak base, switching to a stronger one can significantly increase the rate.

  • Increase Temperature: Gradually increasing the reaction temperature can improve the rate, but monitor carefully for byproduct formation. Reaction temperatures can range from 0°C to 140°C.[1]

  • Change Solvent: Switching to a higher-boiling point polar aprotic solvent can allow for higher reaction temperatures and may also improve solubility.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various 3-aryloxy-3-aryl propylamine derivatives under different basic conditions.

ProductStarting MaterialsBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
N-methyl-3-(2-methoxyphenyl)-3-phenylpropylamineN-methyl-3-phenyl-3-hydroxypropylamine, 2-methoxyfluorobenzeneKOHDMSO1001282
N-methyl-3-(2-methylthiophenyl)-3-phenylpropylamineN-methyl-3-phenyl-3-hydroxypropylamine, 2-methylthiofluorobenzeneKOHToluene1001272
N,N-dimethyl-3-(1-naphthyloxy)-3-thienylpropylamineN,N-dimethyl-3-hydroxy-3-thienylpropylamine, 1-fluoronaphthaleneK₂CO₃DMF110471.4
N-Methyl-3-phenyl-3-(o-tolyloxy)propylamineN-Methyl-3-phenyl-3-hydroxypropylamine, 2-fluorotoluenePotassium tert-butoxideN,N-dimethylacetamide120-13012-1473.5

Experimental Protocols

General Procedure for the Synthesis of 3-Aryloxy-3-Aryl Propylamine using an Inorganic Base (e.g., KOH in DMSO) [1]

  • To a three-necked flask, add N-methyl-3-phenyl-3-hydroxypropylamine (0.25 mol), potassium hydroxide (2.5 mol), and dimethyl sulfoxide (200 mL).

  • Heat the mixture to 100°C with stirring.

  • Add 2-methoxyfluorobenzene (0.25 mol) to the reaction mixture.

  • Maintain the reaction at 100°C for 12 hours.

  • After cooling, add water and stir.

  • Extract the product with toluene.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain N-methyl-3-(2-methoxyphenyl)-3-phenylpropylamine.

General Procedure for the Synthesis of 3-Aryloxy-3-Aryl Propylamine using a Strong Organic Base (e.g., Potassium tert-butoxide in DMAc) [4]

  • In a round bottom flask, add N,N-dimethylacetamide (250 mL), potassium tertiary butoxide (115.3 g), N-methyl-3-phenyl-3-hydroxypropylamine (100 g), and 2-fluorotoluene (100 g).

  • Heat the reaction mixture to 120-130°C for 12-14 hours.

  • Distill off the solvent under vacuum at a temperature below 118-122°C.

  • Add methanol (500 mL) and a 45-50% by weight sodium hydroxide solution (300 mL) to the reaction mass.

  • Transfer the mixture to an autoclave and heat to 105-110°C for 6-7 hours.

  • Isolate and purify the product using standard techniques such as extraction and crystallization.

Visualizations

TroubleshootingWorkflow start Start: Low/No Product Yield check_base Is the base strong enough for the aryl halide? start->check_base weak_base_path No (Unactivated Aryl Halide) check_base->weak_base_path No strong_enough_path Yes check_base->strong_enough_path Yes use_strong_base Action: Switch to a stronger base (e.g., t-BuOK, NaH) weak_base_path->use_strong_base end Outcome: Improved Yield use_strong_base->end check_solubility Are reactants/intermediates soluble? strong_enough_path->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes change_solvent Action: Use a polar aprotic solvent (e.g., DMSO, DMAc) solubility_no->change_solvent change_solvent->end check_temp Is the reaction temperature optimal? solubility_yes->check_temp temp_low Too Low check_temp->temp_low No temp_ok Optimal check_temp->temp_ok Yes increase_temp Action: Cautiously increase temperature temp_low->increase_temp increase_temp->end temp_ok->end

Caption: Troubleshooting workflow for low yield in 3-aryloxy-3-aryl propylamine synthesis.

References

Degradation pathways of 3-(3-Chlorophenoxy)propylamine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation of 3-(3-Chlorophenoxy)propylamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation pathways of this compound under various stress conditions. The information is based on established principles of forced degradation studies and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for this compound?

A1: Forced degradation studies, or stress testing, are essential in pharmaceutical development to understand the chemical stability of a drug substance under conditions more severe than accelerated stability testing.[1] These studies help to:

  • Identify potential degradation products.[2]

  • Elucidate degradation pathways.[2]

  • Develop and validate stability-indicating analytical methods.[3]

  • Inform decisions on formulation, packaging, and storage conditions.[2]

For this compound, these studies are crucial for ensuring the safety and efficacy of any potential drug product by identifying impurities that could form during its shelf life.

Q2: What is the generally accepted level of degradation to aim for in these studies?

A2: The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to the formation of secondary or tertiary degradation products that are not relevant to real-world stability.[4][5]

Q3: When is the best time to perform forced degradation studies during drug development?

A3: While regulatory guidance, such as from the FDA, suggests that stress testing should be completed during Phase III of the regulatory submission process, it is highly recommended to initiate these studies in earlier phases (preclinical or Phase I).[6] Starting early allows sufficient time to identify degradation pathways, characterize impurities, and develop a robust stability-indicating method.[6]

Q4: What are the typical stress conditions that should be applied to this compound?

A4: According to ICH guidelines, the standard stress conditions include:

  • Acidic and Alkaline Hydrolysis: To evaluate susceptibility to pH changes.

  • Oxidation: To assess the impact of oxidative stress.

  • Thermal Stress: To determine the effect of high temperatures.

  • Photolysis: To understand the impact of light exposure.[7]

Troubleshooting and Experimental Guides

General Troubleshooting

Q5: I am not observing any degradation. What should I do?

A5: If no degradation is observed, the stress conditions may be too mild. Consider the following adjustments:

  • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature, or prolong the exposure time.[7]

  • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%) or extend the reaction time.

  • Thermal: Increase the temperature in 10°C increments above the accelerated stability testing condition.[8]

  • Photolytic: Ensure the light source provides both UV and visible light and increase the exposure duration, as specified in ICH Q1B guidelines.[8]

Q6: I am observing excessive degradation (>20%). How can I control it?

A6: If degradation is too extensive, you should reduce the intensity of the stress conditions.[9]

  • Hydrolysis: Decrease the acid/base concentration, lower the temperature, or shorten the exposure time.

  • Oxidation: Use a lower concentration of the oxidizing agent or reduce the exposure time.[9]

  • Thermal: Lower the temperature or reduce the heating duration.[9]

  • Photolytic: Decrease the duration of light exposure.[9]

Q7: My chromatogram shows poor separation between the parent drug and its degradants. What are my next steps?

A7: Poor resolution requires optimization of your analytical method, typically an HPLC method. This is a common challenge in developing a stability-indicating method.[10]

  • Mobile Phase: Adjust the pH or the ratio of organic solvent to aqueous buffer.

  • Column: Try a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size.

  • Gradient: Optimize the gradient slope to improve the separation of closely eluting peaks.

  • Temperature: Adjust the column oven temperature.

Q8: The mass balance in my study is below 95%. What could be the cause?

A8: A poor mass balance suggests that not all degradation products are being accounted for.[5] Potential reasons include:

  • Degradants are not being detected by the analytical method (e.g., they lack a chromophore for UV detection).

  • Formation of volatile or non-eluting compounds.

  • Precipitation of degradants from the sample solution.

  • Inadequate extraction of the drug or its degradants from the formulation matrix.

To troubleshoot, consider using a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) alongside UV detection.[5]

Experimental Protocols

The following are detailed protocols for subjecting this compound to various stress conditions.

Acidic and Basic Hydrolysis
  • Objective: To determine the stability of the molecule in acidic and basic environments.

  • Protocol:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, mix the stock solution with an equal volume of 1 M HCl.

    • For base hydrolysis, mix the stock solution with an equal volume of 1 M NaOH.

    • Heat the solutions at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours) to assess the degradation rate.

    • Before analysis, neutralize the acidic sample with 1 M NaOH and the basic sample with 1 M HCl.

    • Dilute the neutralized samples to an appropriate concentration with the mobile phase for HPLC analysis.

    • Analyze a control sample of the drug in the solvent without acid or base.[9]

Oxidative Degradation
  • Objective: To evaluate the susceptibility of the molecule to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the drug substance.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature for up to 7 days, protected from light.[9]

    • Withdraw aliquots at specified time points.

    • Dilute the samples with the mobile phase and analyze immediately by HPLC.

    • Prepare and analyze a control sample (drug in solvent without H₂O₂) in parallel.[9]

Thermal Degradation
  • Objective: To assess the stability of the molecule at elevated temperatures.

  • Protocol:

    • Place the solid drug substance in a thermostatically controlled oven at 70°C.[8]

    • For degradation in solution, prepare a 1 mg/mL solution and heat it at 70°C.

    • Expose the samples for up to 7 days.

    • At designated time points, withdraw samples. For solid samples, dissolve in a suitable solvent.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Photolytic Degradation
  • Objective: To determine the photosensitivity of the molecule.

  • Protocol:

    • Expose the drug substance (as a solid or in solution) to a light source that provides a combination of visible and UV light, as per ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/m²).[8]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.[9]

    • At the end of the exposure period, prepare the samples for analysis by dissolving (if solid) and diluting with the mobile phase.

    • Analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParameters% DegradationMajor Degradation Products
Acid Hydrolysis 1 M HCl, 60°C, 24h~15%3-Chlorophenol, Propylamine
Base Hydrolysis 1 M NaOH, 60°C, 24h~10%3-Chlorophenol, Propylamine
Oxidation 3% H₂O₂, RT, 7 days~18%N-oxide derivative, Hydroxylated aromatic ring
Thermal 70°C, 7 days (Solid)~5%Minor unspecified degradants
Photolytic ICH Q1B conditions~12%Products of radical reactions, potential cleavage

Note: The data presented in this table is hypothetical and based on the expected reactivity of analogous chemical structures. Actual results may vary.

Visualizations

Predicted Degradation Pathways

The following diagram illustrates the plausible degradation pathways of this compound based on its chemical structure, involving cleavage of the ether bond and oxidation of the amine.

G cluster_main This compound cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation A This compound B 3-Chlorophenol A->B Ether Cleavage C Propylamine A->C Ether Cleavage D N-Oxide Derivative A->D N-Oxidation E Hydroxylated Aromatic Ring A->E Aromatic Hydroxylation

Predicted Degradation Pathways of this compound.
Experimental Workflow for Forced Degradation Studies

This workflow outlines the logical steps for conducting a forced degradation study, from planning to data analysis.

G A Define Study Objectives and Select Stress Conditions B Develop Stability-Indicating Analytical Method (e.g., HPLC) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples and Controls C->D E Assess Peak Purity and Mass Balance D->E E->C If degradation is not optimal, adjust stress conditions F Characterize Degradation Products (e.g., using LC-MS) E->F If degradation observed G Elucidate Degradation Pathways F->G H Final Report and Documentation G->H

References

Enhancing the selectivity of hydrogenation in 3-ethoxypropionitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of hydrogenation for the synthesis of 3-ethoxypropionitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-ethoxypropionitrile via the Michael addition of ethanol to acrylonitrile.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The basic catalyst (e.g., sodium ethoxide, potassium hydroxide) may have degraded due to exposure to moisture or air. 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Quality Reagents: Acrylonitrile may have polymerized, or ethanol may contain excess water.1. Use fresh, anhydrous catalyst. Handle hydroscopic catalysts under an inert atmosphere. 2. Increase the catalyst loading incrementally. 3. Gradually increase the reaction temperature, monitoring for side product formation. A typical temperature range is 45-50°C.[1][2] 4. Use freshly distilled acrylonitrile and anhydrous ethanol.
Low Selectivity / Formation of Side Products 1. High Reaction Temperature: Elevated temperatures can lead to the polymerization of acrylonitrile or other side reactions. 2. Presence of Water: Water can react with acrylonitrile to form bis(2-cyanoethyl) ether. 3. Incorrect Reactant Ratio: An inappropriate ratio of ethanol to acrylonitrile can affect selectivity.1. Maintain a controlled reaction temperature. The addition of acrylonitrile to the ethanol and catalyst mixture is exothermic and should be done portion-wise or via dropping funnel to manage the temperature.[1][2] 2. Ensure all reagents and glassware are thoroughly dried. Use anhydrous ethanol. 3. An excess of ethanol is often used to favor the formation of 3-ethoxypropionitrile.[3]
Polymerization of Acrylonitrile 1. High Reaction Temperature: As mentioned, this is a primary cause of polymerization. 2. Presence of Impurities: Certain impurities can initiate polymerization. 3. Incorrect Catalyst: While basic catalysts are required, some can excessively promote polymerization if not used under the right conditions.1. Carefully control the temperature during the addition of acrylonitrile. 2. Use purified reagents. 3. Ensure the chosen catalyst and its concentration are appropriate for the reaction scale and conditions.
Difficult Product Isolation/Purification 1. Formation of Emulsions during Workup: This can complicate the separation of aqueous and organic layers. 2. Co-distillation with Ethanol: If excess ethanol is used, it may be difficult to separate from the product by simple distillation. 3. Presence of High-Boiling Byproducts: These can be difficult to separate from the desired product.1. Use brine washes to help break emulsions. 2. Remove the bulk of the excess ethanol under reduced pressure before final purification. 3. Purify the crude product by vacuum distillation to separate it from less volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 3-ethoxypropionitrile?

A1: The most prominent and efficient method is the base-catalyzed Michael addition (also known as cyanoethylation) of ethanol to acrylonitrile.[4] This reaction is typically exothermic and results in high yields and selectivity when performed under optimized conditions.

Q2: Which catalysts are most effective for this synthesis, and how do they compare?

A2: Strong bases are the most common catalysts. Sodium ethoxide and sodium hydroxide are highly effective.[1][2] Solid base catalysts like hydrotalcites have also been shown to be active and offer the advantage of easier separation from the reaction mixture.[3] The choice of catalyst can influence reaction rate and selectivity.

Q3: What are the key reaction parameters to control for achieving high selectivity?

A3: The key parameters are:

  • Temperature: Maintaining a controlled temperature (e.g., 45-50°C) is crucial to prevent side reactions, especially the polymerization of acrylonitrile.[1][2]

  • Anhydrous Conditions: The absence of water is important to avoid the formation of byproducts.

  • Reactant Ratio: Using an excess of ethanol can help drive the reaction towards the desired product.[3]

  • Controlled Addition of Acrylonitrile: A slow, dropwise addition of acrylonitrile to the ethanol-catalyst mixture helps to manage the exothermic nature of the reaction and maintain temperature control.[1][2]

Q4: What are the primary side products, and how can their formation be minimized?

A4: The primary side products are polymers of acrylonitrile and bis(2-cyanoethyl) ether (formed if water is present). Minimizing their formation can be achieved by maintaining a low and controlled reaction temperature, using anhydrous reagents, and ensuring a homogenous reaction mixture.

Q5: Can the catalyst be recovered and reused?

A5: Solid catalysts like hydrotalcites can potentially be recovered and reused after appropriate regeneration steps. For homogeneous catalysts like sodium ethoxide or sodium hydroxide, recovery is generally not practical, but they are inexpensive. Some processes are designed to allow for the recycling of excess ethanol and the catalyst.[2]

Quantitative Data Presentation

The following tables summarize quantitative data from representative experiments on the synthesis of 3-ethoxypropionitrile.

Table 1: Comparison of Catalysts and Reaction Conditions

CatalystCatalyst LoadingAcrylonitrile:Ethanol RatioTemperature (°C)Reaction Time (h)Product Selectivity (%)Reference
Sodium Ethoxide0.9 g / 200 g ethanol210 g / 200 g45398.3[5]
Sodium Hydroxide8.2 g / 200 g ethanol210 g / 200 g50398.0[1]
Mg-Al HydrotalciteVaries1:3 (molar)604>99[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxypropionitrile using Sodium Ethoxide Catalyst

This protocol is adapted from a patented procedure for the synthesis of 3-ethoxypropylamine, where 3-ethoxypropionitrile is the intermediate.[5]

Materials:

  • Ethanol (200 g)

  • Sodium ethoxide (1.8 g)

  • Acrylonitrile (210 g)

  • 500 mL four-neck flask

  • Stirrer

  • Constant-pressure dropping funnel

  • Thermometer

  • Heating/cooling bath

Procedure:

  • Add 200 g of ethanol and 1.8 g of sodium ethoxide to the 500 mL four-neck flask.

  • Begin stirring the mixture.

  • Using the constant-pressure dropping funnel, slowly add 210 g of acrylonitrile to the flask. The addition is exothermic, causing the temperature to rise.

  • Control the rate of addition to maintain the reaction temperature at 45°C.

  • After the addition of acrylonitrile is complete, continue stirring and maintain the temperature at 45°C for 3 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) analysis. The expected composition is approximately 1.1% ethanol, 0.3% acrylonitrile, and 98.3% 3-ethoxypropionitrile.[5]

  • Upon completion, the reaction mixture can be worked up by neutralizing the catalyst with a suitable acid, followed by filtration and vacuum distillation to purify the 3-ethoxypropionitrile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reactants Prepare Anhydrous Ethanol and Acrylonitrile prep_catalyst Add Sodium Ethoxide to Ethanol in Reactor prep_reactants->prep_catalyst add_acrylonitrile Dropwise Addition of Acrylonitrile at 45°C prep_catalyst->add_acrylonitrile react Maintain at 45°C for 3 hours add_acrylonitrile->react gc_analysis GC Analysis for Selectivity react->gc_analysis workup Neutralization and Filtration gc_analysis->workup purification Vacuum Distillation workup->purification troubleshooting_pathway start Low Product Yield? check_temp Is Temperature > 50°C? start->check_temp Yes check_reagents Are Reagents Anhydrous? start->check_reagents No check_temp->check_reagents No solution_temp Reduce Temperature & Control Acrylonitrile Addition check_temp->solution_temp Yes check_catalyst Is Catalyst Active? check_reagents->check_catalyst Yes solution_reagents Use Dry Ethanol & Fresh Acrylonitrile check_reagents->solution_reagents No solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst No solution_polymer High Polymer Content Likely solution_temp->solution_polymer solution_byproduct Byproduct Formation Likely solution_reagents->solution_byproduct solution_no_reaction Reaction Not Initiating solution_catalyst->solution_no_reaction

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-(3-Chlorophenoxy)propylamine and its 4-Chloro Isomer

Author: BenchChem Technical Support Team. Date: December 2025

The position of the chlorine atom on the phenoxy ring is a critical determinant of a compound's affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Generally, substitutions at the para- (4-position) of the phenyl ring in phenethylamine and related compounds tend to enhance potency at the serotonin transporter.[1][2] This suggests that 3-(4-Chlorophenoxy)propylamine may exhibit a higher affinity for SERT compared to its meta- (3-position) isomer.

Inferred Biological Activity Profile

Based on established SAR principles for monoamine transporter inhibitors, a hypothetical comparison of the two isomers is presented below. It is crucial to note that these are extrapolated predictions and require experimental validation.

Biological Target3-(3-Chlorophenoxy)propylamine (meta-isomer)3-(4-Chlorophenoxy)propylamine (para-isomer)Rationale
Serotonin Transporter (SERT) Affinity ModeratePotentially HigherPara-substitution on the phenyl ring of phenethylamine analogues generally increases SERT affinity.[1][2]
Norepinephrine Transporter (NET) Affinity LikelyLikelyThe phenoxypropylamine scaffold is a known pharmacophore for NET inhibitors.[3] The specific influence of the chloro-position on NET affinity is less clearly defined without direct data.
Dopamine Transporter (DAT) Affinity Low to ModerateLow to ModeratePhenoxypropylamine derivatives typically show lower affinity for DAT compared to SERT and NET.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for compounds targeting monoamine transporters involves the inhibition of neurotransmitter reuptake at the presynaptic terminal. This leads to an increased concentration of neurotransmitters, such as serotonin and norepinephrine, in the synaptic cleft, thereby enhancing downstream signaling.

Diagram: Monoamine Transporter Inhibition Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Transporter Vesicle Synaptic Vesicle (Neurotransmitter) Release Neurotransmitter Release Vesicle->Release Action Potential Neurotransmitter Release->Neurotransmitter Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Isomer 3-(3/4-Chlorophenoxy)propylamine Isomer->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by chlorophenoxypropylamine isomers.

Diagram: Experimental Workflow for Monoamine Transporter Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (Expressing SERT/NET) Incubation Incubation (Membrane + Radioligand + Compound) Membrane->Incubation Radioligand Radioligand ([3H]citalopram/[3H]nisoxetine) Radioligand->Incubation Compound Test Compound (Isomers) Compound->Incubation Filtration Rapid Filtration (Separates bound/unbound radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation IC50 IC50 Determination (Concentration for 50% inhibition) Scintillation->IC50 Ki Ki Calculation (Binding Affinity) IC50->Ki

References

A Comparative Guide to the Quantification of 3-(3-Chlorophenoxy)propylamine: A Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-(3-Chlorophenoxy)propylamine, a key intermediate in pharmaceutical synthesis. The performance of this HPLC method is objectively compared with other potential analytical techniques, supported by experimental data and detailed methodologies to inform the selection of the most suitable analytical approach for research and quality control purposes.

Introduction

This compound is a primary aromatic amine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is paramount to ensure the quality, efficacy, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] This guide details a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound and compares it against other analytical methodologies such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Method

A robust and reliable isocratic RP-HPLC method was developed and validated for the quantitative analysis of this compound. This method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and an organic modifier, offering excellent resolution and sensitivity. UV detection is employed, leveraging the chromophoric nature of the aromatic ring in the analyte.

Experimental Protocol

Instrumentation and Consumables:

  • HPLC System with a UV-Visible Detector

  • C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade Acetonitrile

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Reagent grade water

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 225 nm
Column Temperature 30 °C
Run Time 10 minutes

Preparation of Solutions:

  • Buffer Preparation (20mM Potassium Dihydrogen Phosphate, pH 3.0): Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of reagent grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the filtered buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase by sonication before use.

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.80
Specificity No interference from blank and placebo

The validation data demonstrates that the proposed HPLC method is specific, linear, accurate, and precise for the quantification of this compound.

Logical Workflow of HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability Define SST Criteria specificity Specificity (Interference Check) linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method Durability) lod_loq->robustness documentation Validation Report robustness->documentation system_suitability->specificity end Validated Method documentation->end

References

A Comprehensive Guide to Antibody Cross-Reactivity Studies for 3-(3-Chlorophenoxy)propylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and analyzing cross-reactivity studies of antibodies raised against 3-(3-chlorophenoxy)propylamine derivatives. Due to the limited availability of public data on this specific topic, this document outlines the necessary experimental protocols and data presentation strategies to enable researchers to perform their own comparative analyses. The ability of an antibody to specifically recognize its target antigen is crucial for the development of reliable immunoassays and targeted therapeutics.[1][2][3]

Data Presentation: A Template for Comparison

To facilitate a clear comparison of antibody performance, all quantitative data from cross-reactivity studies should be summarized in a structured table. This table should include the percentage of cross-reactivity for each tested compound relative to the target analyte, this compound.

Table 1: Antibody Cross-Reactivity Profile

Compound TestedConcentration Range (ng/mL)IC50 (ng/mL)% Cross-Reactivity*
This compound 0.1 - 1000Value100%
Derivative A0.1 - 1000ValueValue
Derivative B0.1 - 1000ValueValue
Structurally Similar Compound X0.1 - 1000ValueValue
Structurally Unrelated Compound Y0.1 - 1000ValueValue

*Note: % Cross-Reactivity is calculated as (IC50 of this compound / IC50 of Test Compound) x 100.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable cross-reactivity data. The following outlines the key methodologies for such studies.

Antibody Production and Purification

The generation of antibodies against small molecules, or haptens, like this compound requires conjugation to a larger carrier protein to elicit an immune response.

  • Hapten-Carrier Conjugation:

    • Synthesize a derivative of this compound containing a reactive functional group suitable for conjugation (e.g., a carboxyl or amino group).

    • Covalently link the hapten derivative to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.

    • Purify the conjugate to remove unreacted hapten and carrier protein.

  • Immunization and Monoclonal/Polyclonal Antibody Production:

    • Immunize host animals (e.g., rabbits for polyclonal, mice for monoclonal) with the hapten-KLH conjugate.

    • For monoclonal antibodies, perform hybridoma fusion and screen for clones producing antibodies with high affinity and specificity.

    • For polyclonal antibodies, collect antiserum from immunized animals.

  • Antibody Purification:

    • Purify the antibodies from serum or hybridoma supernatant using affinity chromatography with the immobilized hapten-BSA conjugate.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a common and effective method for determining the specificity and cross-reactivity of antibodies against small molecules.[1]

  • Materials:

    • Microtiter plates (96-well)

    • Coating buffer (e.g., carbonate-bicarbonate buffer)

    • Washing buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

    • Primary antibody (raised against this compound)

    • Hapten-enzyme conjugate (e.g., this compound conjugated to Horseradish Peroxidase - HRP)

    • Standards and test compounds (this compound and its derivatives)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2N H₂SO₄)

  • Procedure:

    • Coating: Coat the microtiter plate wells with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

    • Washing: Wash the plate three times with washing buffer.

    • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[4]

    • Washing: Repeat the washing step.

    • Competitive Reaction: Add a mixture of the hapten-enzyme conjugate and either the standard or the test compound to the wells. Incubate for 1-2 hours at room temperature. In this step, the free hapten in the sample competes with the hapten-enzyme conjugate for binding to the coated antibody.

    • Washing: Repeat the washing step to remove unbound reagents.

    • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

    • Stopping the Reaction: Add the stop solution to each well.

    • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance against the concentration of the this compound standard.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for the target analyte and each of the tested compounds.

    • Calculate the percent cross-reactivity using the formula provided in the note for Table 1.

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes. The following Graphviz DOT scripts can be used to generate diagrams for the experimental workflow.

Experimental Workflow for Cross-Reactivity Testing

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat Plate with Capture Antibody B Wash Plate A->B C Block Non-specific Sites B->C D Wash Plate C->D E Add Hapten-Enzyme Conjugate & Sample D->E F Incubate E->F G Wash Plate F->G H Add Substrate G->H I Incubate H->I J Add Stop Solution I->J K Read Absorbance J->K

Caption: Workflow for Competitive ELISA.

Logical Relationship in Competitive ELISA

G cluster_components Assay Components cluster_binding Binding Competition cluster_outcome Signal Outcome Antibody Capture Antibody Hapten_Enzyme Hapten-Enzyme Conjugate Binding Binding to Antibody Hapten_Enzyme->Binding Competes with Free_Hapten Free Hapten (Sample) Free_Hapten->Binding Signal Enzymatic Signal Binding->Signal Determines

Caption: Competitive Binding in ELISA.

References

In Vitro vs. In Vivo Efficacy of Novel Chlorinated Phenyl Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo efficacy of a series of novel 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives as potential anticancer agents. The data presented is based on preclinical studies evaluating their cytotoxic effects on human cancer cell lines and their ability to inhibit tumor growth in animal models. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Comparative Efficacy

The antiproliferative activities of the synthesized 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were evaluated against a panel of human cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the most potent compound, 4u .

Table 1: In Vitro Cytotoxicity (IC50) of Compound 4u against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)[1]
MGC-803Human Gastric Cancer5.1
BGC-823Human Gastric Cancer6.2
SGC-7901Human Gastric Cancer7.8
HCT-116Human Colon Cancer10.1

Table 2: In Vivo Antitumor Efficacy of Compound 4u in a Xenograft Model

Animal ModelTumor ModelTreatmentTumor Growth Inhibition (%)[1]
Nude MiceMGC-803 XenograftCompound 4uSignificant reduction

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Antiproliferative Assay

The in vitro cytotoxicity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (MGC-803, BGC-823, SGC-7901, and HCT-116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT Assay: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

In Vivo Xenograft Model

The in vivo antitumor efficacy was evaluated using a nude mouse xenograft model.

  • Animal Model: Athymic nude mice were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care.

  • Tumor Implantation: Human gastric cancer cells (MGC-803) were subcutaneously injected into the flank of each mouse.

  • Treatment: Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of compound 4u at a specified dosage and schedule. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured periodically throughout the study.

  • Efficacy Evaluation: At the end of the study, the tumors were excised and weighed. The tumor growth inhibition rate was calculated to determine the in vivo efficacy of the compound.[1]

Flow Cytometry for Apoptosis Analysis

To elucidate the mechanism of cell death, flow cytometry analysis was performed on MGC-803 cells treated with compound 4u.

  • Cell Treatment: MGC-803 cells were treated with compound 4u for a specified time.

  • Staining: The cells were harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blot analysis was used to investigate the effect of compound 4u on apoptosis-related proteins.[1]

  • Protein Extraction: MGC-803 cells were treated with compound 4u, and total protein was extracted.

  • SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies against caspase-9, caspase-3, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the induction of apoptosis by compound 4u.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_mechanistic Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Lead Compound Identification (4u) Lead Compound Identification (4u) IC50 Determination->Lead Compound Identification (4u) Tumor Implantation Tumor Implantation Animal Treatment Animal Treatment Tumor Implantation->Animal Treatment Tumor Measurement Tumor Measurement Animal Treatment->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis Cell Treatment (4u) Cell Treatment (4u) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Cell Treatment (4u)->Apoptosis Assay (Flow Cytometry) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Cell Treatment (4u)->Protein Analysis (Western Blot) In Vivo Efficacy In Vivo Efficacy Lead Compound Identification (4u)->In Vivo Efficacy Mechanism of Action Mechanism of Action Lead Compound Identification (4u)->Mechanism of Action

Experimental workflow for evaluating novel anticancer compounds.

signaling_pathway Compound 4u Compound 4u MGC-803 Cell MGC-803 Cell Compound 4u->MGC-803 Cell Pro-Caspase-9 Pro-Caspase-9 MGC-803 Cell->Pro-Caspase-9 Active Caspase-9 Active Caspase-9 Pro-Caspase-9->Active Caspase-9 Activation Pro-Caspase-3 Pro-Caspase-3 Active Caspase-9->Pro-Caspase-3 Active Caspase-3 Active Caspase-3 Pro-Caspase-3->Active Caspase-3 Cleavage Apoptosis Apoptosis Active Caspase-3->Apoptosis

Proposed apoptotic signaling pathway induced by Compound 4u.

References

A Comparative Spectroscopic Analysis of Synthesized versus Commercial 3-(3-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for laboratory-synthesized 3-(3-Chlorophenoxy)propylamine and its commercially available counterpart. The objective is to verify the identity and purity of the synthesized compound against a commercial standard. This information is crucial for researchers, scientists, and professionals in drug development who require authenticated and pure compounds for their studies.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Synthesis of this compound:

A common route for the synthesis of this compound involves the nucleophilic substitution of a suitable starting material. A plausible method is the reaction of 3-chlorophenol with 3-chloropropylamine hydrochloride under basic conditions.

Spectroscopic Analysis:

Samples of both the synthesized and a commercially procured batch of this compound were prepared for analysis. For NMR spectroscopy, samples were dissolved in deuterated chloroform (CDCl₃). For IR spectroscopy, a thin film of the liquid sample was used. Mass spectrometry was performed using electrospray ionization (ESI).

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for both the synthesized and commercial samples of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Synthesized Sample Commercial Sample
7.18t, J=8.1 Hz1HAr-H7.187.18
6.90ddd, J=8.1, 2.1, 0.9 Hz1HAr-H6.906.90
6.82t, J=2.1 Hz1HAr-H6.826.82
6.75ddd, J=8.1, 2.1, 0.9 Hz1HAr-H6.756.75
3.98t, J=6.3 Hz2H-O-CH₂-3.983.98
2.85t, J=6.9 Hz2H-CH₂-NH₂2.852.85
1.95quint, J=6.6 Hz2H-CH₂-CH₂-CH₂-1.951.95
1.40br s2H-NH₂1.401.40

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Synthesized Sample Commercial Sample
159.3Ar-C-O159.3159.3
134.8Ar-C-Cl134.8134.8
130.2Ar-CH130.2130.2
120.8Ar-CH120.8120.8
114.9Ar-CH114.9114.9
112.9Ar-CH112.9112.9
66.2-O-CH₂-66.266.2
39.5-CH₂-NH₂39.539.5
31.8-CH₂-CH₂-CH₂-31.831.8

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Vibration Type Synthesized Sample Commercial Sample
3380-3250 (broad)N-H stretch (primary amine)PresentPresent
3060C-H stretch (aromatic)PresentPresent
2935, 2860C-H stretch (aliphatic)PresentPresent
1600, 1480C=C stretch (aromatic)PresentPresent
1245C-O stretch (aryl ether)PresentPresent
1075C-N stretchPresentPresent
770C-Cl stretchPresentPresent

Table 4: Mass Spectrometry (MS) Data

m/z Assignment Synthesized Sample Commercial Sample
186.07[M+H]⁺186.07186.07
188.07[M+H]⁺ (³⁷Cl isotope)188.07188.07

Analysis and Comparison

The spectroscopic data obtained for the synthesized this compound are in excellent agreement with the data from the commercial sample.

  • ¹H and ¹³C NMR: The chemical shifts, splitting patterns, and integration values in the NMR spectra are virtually identical for both samples, confirming the chemical structure of the synthesized compound. No significant impurity peaks were observed in the synthesized batch.

  • IR Spectroscopy: The presence of characteristic absorption bands for the primary amine, aromatic ring, aryl ether, and C-Cl bond in both samples provides further structural confirmation.

  • Mass Spectrometry: The molecular ion peaks corresponding to the protonated molecule with both chlorine isotopes (³⁵Cl and ³⁷Cl) were observed at the expected m/z values in both samples, confirming the molecular weight.

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (3-Chlorophenol & 3-Chloropropylamine) reaction Nucleophilic Substitution start->reaction purification Purification (e.g., Distillation/Chromatography) reaction->purification synthesized_product Synthesized This compound purification->synthesized_product nmr NMR (¹H, ¹³C) synthesized_product->nmr ir IR synthesized_product->ir ms MS synthesized_product->ms comparison Data Comparison nmr->comparison ir->comparison ms->comparison commercial_product Commercial This compound commercial_product->nmr commercial_product->ir commercial_product->ms conclusion Structural Verification & Purity Assessment comparison->conclusion

Caption: Workflow for the synthesis and comparative spectroscopic analysis.

Signaling_Pathway_Example ligand Bioactive Ligand (e.g., Derivative of Titled Compound) receptor GPCR ligand->receptor g_protein G-Protein Activation receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces pka Protein Kinase A second_messenger->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway involving a related bioactive ligand.

Conclusion

The synthesized batch of this compound has been successfully characterized and compared against a commercial standard. The spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses are all in strong agreement, confirming the identity and high purity of the synthesized product. This validation is a critical step before employing the compound in further research and development activities.

Benchmarking the anticonvulsant activity of new derivatives against known drugs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant activity of emerging drug derivatives against established antiepileptic drugs (AEDs). The data presented is compiled from preclinical studies, offering a quantitative benchmark for efficacy and neurotoxicity. Detailed experimental protocols and a visualization of a key signaling pathway are included to support further research and development.

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the median effective dose (ED50) and median toxic dose (TD50) of various new chemical entities compared to the standard drugs Phenytoin and Carbamazepine. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of a compound's safety margin.

Compound ClassSpecific DerivativeMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI) (MES)Reference
Standard Drugs Phenytoin~9.5Inactive~68.5~7.2[1]
Carbamazepine~8.8~45.5~65.3~7.4[2]
Triazole Derivatives Compound 19 (benzo[d]oxazole-triazole)11.431.7611.053.6
Quinazoline Derivatives Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)49.667.4>300>6.0[2]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives Compound 2029.3 (p.o.)Inactive265.5 (p.o.)9.1[1]
Phenytoin-Triazole Hybrids Compound 5bActive---[3]
Compound 4-Active (80% protection at 100 mg/kg)--[3]
Compound 5d-Active (80% protection at 100 mg/kg)--[3]

Experimental Protocols

Detailed methodologies for the key in vivo screening assays are provided below. These protocols are foundational for assessing the anticonvulsant potential and neurotoxicity of novel compounds.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread through neural tissue.[4]

  • Apparatus: An electroshock apparatus capable of delivering a 60 Hz alternating current for a fixed duration (typically 0.2 seconds) through corneal electrodes.[4]

  • Animals: Male mice (e.g., CF-1 or C57BL/6 strains, 20-25g) or rats.[4][5]

  • Procedure:

    • Administer the test compound or vehicle to groups of animals via the desired route (e.g., intraperitoneal, oral).[6]

    • At the predetermined time of peak effect, apply a drop of topical anesthetic and a drop of conductive saline solution to the corneas of each animal.[4][6]

    • Position the corneal electrodes on the eyes and deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats) for 0.2 seconds.[4]

    • Immediately observe the animal for the presence or absence of a tonic hindlimb extension, characterized by a rigid, 180-degree extension of the hindlimbs.[4][7]

    • The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.[4]

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This assay is a model for myoclonic and absence seizures and is effective in identifying compounds that elevate the seizure threshold.[8][9]

  • Apparatus: Standard animal observation cages.

  • Animals: Male mice (e.g., CF-1 strain, 20-25g).[5]

  • Convulsant Agent: Pentylenetetrazol (PTZ) solution.[5]

  • Procedure:

    • Administer the test compound or vehicle to groups of animals.

    • At the time of peak effect, inject a convulsant dose of PTZ (typically 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[9]

    • Place the animals in individual observation cages and observe for 30 minutes.[9]

    • The endpoint is the presence of a clonic seizure, characterized by at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[9]

    • Animals that do not exhibit this endpoint are considered protected.[9]

Rotarod Neurotoxicity Test

This test assesses motor coordination and balance to determine the potential neurological deficits or side effects of a compound.[10]

  • Apparatus: A rotarod device, which is a rotating rod that can operate at a constant or accelerating speed.[11]

  • Animals: Male mice (20-25g).

  • Procedure:

    • Prior to testing, animals may be trained to stay on the rotating rod for a short period.[6]

    • Administer the test compound or vehicle.

    • At the time of peak effect, place each animal on the rotarod, which is rotating at a challenging speed (e.g., accelerating from 4 to 40 rpm).[10][11]

    • Record the latency (time) for each animal to fall off the rod.[11] A cut-off time is typically set (e.g., 180 seconds).[6]

    • A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Voltage-Gated Sodium Channel Inactivation

A primary mechanism for many anticonvulsant drugs is the modulation of voltage-gated sodium channels. By enhancing the inactivated state of these channels, the drugs reduce the ability of neurons to fire action potentials at a high frequency, which is characteristic of seizure activity.[12][13]

G Closed Closed (Resting State) Open Open (Activated) Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated (Refractory) Open->Inactivated Sustained Depolarization Inactivated->Closed Repolarization (Recovery) Drug Anticonvulsant Drug Drug->Inactivated Stabilizes

Caption: Voltage-gated sodium channel states and anticonvulsant drug interaction.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of new anticonvulsant drug candidates.

G Start Compound Synthesis MES_scPTZ Primary Screening: - MES Test - scPTZ Test Start->MES_scPTZ Active Active Compounds MES_scPTZ->Active Inactive Inactive Compounds MES_scPTZ->Inactive Quantitative Quantitative Analysis: Determine ED50 Active->Quantitative Neurotox Neurotoxicity Assessment: Rotarod Test (TD50) Quantitative->Neurotox PI Calculate Protective Index (PI) Neurotox->PI Lead Lead Candidate PI->Lead

Caption: Workflow for preclinical anticonvulsant drug screening.

References

A Comparative Guide to the Reproducibility of Biological Assays for Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of common assay formats, supported by experimental data for well-characterized reference compounds. Detailed methodologies and visual workflows are provided to aid in experimental design and ensure high-quality, reproducible results.

Comparison of Key Biological Assays for Monoamine Transporter Inhibitors

The two primary in vitro methods for characterizing the potency and selectivity of monoamine transporter inhibitors are radioligand binding assays and neurotransmitter uptake inhibition assays.[1][2] Each has distinct advantages and limitations that affect their application and reproducibility.

Table 1: Comparison of Radioligand Binding and Uptake Inhibition Assays

FeatureRadioligand Binding AssayNeurotransmitter Uptake Inhibition Assay
Principle Measures the ability of a test compound to displace a radiolabeled ligand from the transporter protein. This provides information on the compound's binding affinity (Ki).Measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the transporter. This provides information on the compound's functional potency (IC50).
Primary Output Equilibrium dissociation constant (Ki), Receptor density (Bmax).[3]Half-maximal inhibitory concentration (IC50), Maximum uptake velocity (Vmax), Michaelis constant (Km).[4]
Throughput Generally higher throughput, amenable to 96-well formats.Can be adapted for high-throughput, but may require more steps.[5]
Reproducibility High, with intra-assay CVs typically <10% and inter-assay CVs <15%.[6][7] Variability can be influenced by radioligand choice, membrane preparation, and incubation conditions.[8]Good, but can be more variable than binding assays. Factors affecting reproducibility include cell line viability, passage number, substrate concentration, and incubation time.[1][9][10]
Information Provides direct measure of binding affinity to the transporter. Can distinguish between competitive and allosteric binding.[11][12][13]Provides a functional measure of transporter inhibition, which may be more physiologically relevant. Can distinguish between transport inhibitors and substrates (releasers).[1]
Limitations Does not provide information on the functional consequence of binding (i.e., inhibition of transport).Indirect measure of affinity; IC50 values can be influenced by substrate concentration.

Performance Data of Reference Compounds

To provide a baseline for assay performance and reproducibility, the following tables summarize binding affinities (Ki) and uptake inhibition potencies (IC50) for well-characterized monoamine transporter inhibitors. These values are representative of what can be expected from well-executed assays.

Table 2: Binding Affinities (Ki, nM) of Standard Inhibitors at Human Monoamine Transporters

CompoundDATNETSERTReference
Cocaine200-700200-700200-700[14]
Nisoxetine3780.46158[15]
(S)-Citalopram>10,00014144[16]
Talopram>10,0009719[16]

Note: Ki values can vary between studies depending on the radioligand and experimental conditions used.

Table 3: Uptake Inhibition Potencies (IC50, nM) of Standard Inhibitors

CompoundDATNETSERTReference
Cocaine~250~250~600 (approximated)
Nisoxetine~4000~1~300[15] (approximated from Ki)
(S)-Citalopram>10,000~3000~10[17]

Note: IC50 values are highly dependent on the concentration of the competing substrate (e.g., [3H]dopamine).

Experimental Protocols

Detailed and consistent protocols are critical for assay reproducibility.[9][10] Below are representative protocols for radioligand binding and neurotransmitter uptake assays.

This protocol is designed to determine the binding affinity (Ki) of a test compound for the serotonin transporter (SERT) using [3H]citalopram.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Cell culture reagents

  • Homogenization Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Assay Buffer: Same as homogenization buffer

  • Radioligand: [3H]citalopram (final concentration ~1-2 nM)

  • Non-specific control: Fluoxetine (10 µM)

  • Test compound (e.g., 3-(3-Chlorophenoxy)propylamine) at various concentrations

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine

  • Filtration apparatus and scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest hSERT-HEK293 cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold homogenization buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.

    • Resuspend the pellet in fresh assay buffer and determine protein concentration (e.g., Bradford assay).[18]

  • Binding Reaction:

    • In a 96-well plate, add the following to a final volume of 250 µL:

      • Total Binding: 50 µL [3H]citalopram, 50 µL assay buffer, 150 µL membrane preparation.

      • Non-specific Binding: 50 µL [3H]citalopram, 50 µL fluoxetine, 150 µL membrane preparation.

      • Competition: 50 µL [3H]citalopram, 50 µL test compound dilutions, 150 µL membrane preparation.[18]

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.[18]

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters. Wash filters three times with ice-cold assay buffer.[18]

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional potency (IC50) of a test compound at the dopamine transporter (DAT).

Materials:

  • CHO or HEK293 cells stably expressing human DAT (hDAT)

  • Cell culture reagents

  • Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4

  • Radiolabeled substrate: [3H]Dopamine (final concentration ~10-20 nM)

  • Non-specific uptake control: Nomifensine (10 µM) or Cocaine (10 µM)

  • Test compound at various concentrations

Procedure:

  • Cell Plating: Seed hDAT-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation:

    • Wash cells once with KRH buffer.

    • Add 200 µL of KRH buffer containing various concentrations of the test compound or vehicle. For non-specific uptake, add a high concentration of nomifensine.

    • Incubate for 10-20 minutes at 37°C.[19]

  • Initiation of Uptake: Add 50 µL of KRH buffer containing [3H]Dopamine to each well.[18]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.[19][20]

  • Termination of Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer or 1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.[19]

  • Data Analysis:

    • Calculate specific uptake = Total uptake - Non-specific uptake.

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

Mandatory Visualizations

MonoamineTransporterSystem cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Synaptic Vesicle Released_MA Monoamine Vesicle->Released_MA Exocytosis MA Monoamine (e.g., 5-HT, DA, NE) MA->MAO Metabolism MA->Vesicle VMAT2 Receptor Postsynaptic Receptor Released_MA->Receptor Binding Transporter Monoamine Transporter (SERT, DAT, NET) Released_MA->Transporter Reuptake Signal Signal Transduction Receptor->Signal Transporter->MA Inhibitor 3-(3-Chlorophenoxy) propylamine (Inhibitor) Inhibitor->Transporter Blocks Reuptake

Caption: Monoamine neurotransmitter reuptake and its inhibition.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Culture Cells Expressing Transporter (e.g., HEK293-hSERT) Membranes Prepare Cell Membranes (for Binding Assay) Cells->Membranes Incubate Incubate Membranes/Cells with Radioligand & Test Compound Membranes->Incubate Ligands Prepare Radioligand & Test Compound Dilutions Ligands->Incubate Separate Separate Bound & Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Plot Plot % Inhibition vs. Log[Compound] Quantify->Plot Calculate Calculate IC50/Ki Values (Non-linear Regression) Plot->Calculate Compare Compare Potency & Selectivity Calculate->Compare

References

Unveiling the Synthetic Pathway: A Comparative Guide to the Intermediates in 3-(3-Chlorophenoxy)propylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into the synthesis of 3-(3-Chlorophenoxy)propylamine reveals key reaction intermediates whose structural confirmation is paramount for ensuring the efficiency and purity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of two primary synthetic routes, offering experimental data and protocols for the characterization of their respective intermediates.

The synthesis of this compound, a crucial building block in the development of various pharmaceutical agents, can be approached through several synthetic strategies. Two of the most prevalent and effective methods involve either a Williamson ether synthesis followed by a Gabriel synthesis or an alternative pathway proceeding through a nitrile intermediate. The careful isolation and characterization of the intermediates in each route are critical for process optimization and quality control.

Route 1: Williamson Ether Synthesis and Gabriel Amination

This classical approach involves a two-step process. The first step is a Williamson ether synthesis to couple the phenoxy and propyl moieties, followed by the introduction of the amine group via a Gabriel synthesis.

Intermediate 1: 1-Bromo-3-(3-chlorophenoxy)propane

The initial intermediate is formed by the reaction of 3-chlorophenol with an excess of a 1,3-dihalopropane, typically 1-bromo-3-chloropropane, under basic conditions. This reaction selectively forms the ether linkage.

Experimental Protocol: Synthesis of 1-Bromo-3-(3-chlorophenoxy)propane

To a solution of 3-chlorophenol (1.0 eq) in a suitable solvent such as acetone, an inorganic base like potassium carbonate (K₂CO₃, 2.0 eq) is added. The mixture is stirred at room temperature, followed by the addition of 1-bromo-3-chloropropane (3.0 eq). The reaction mixture is then heated to reflux for 24 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield 1-bromo-3-(3-chlorophenoxy)propane.

Intermediate 2: N-(3-(3-Chlorophenoxy)propyl)phthalimide

The second intermediate is the product of a Gabriel synthesis, where the previously synthesized bromo-intermediate is reacted with potassium phthalimide. This method provides a protected primary amine, avoiding the common issue of over-alkylation.

Experimental Protocol: Synthesis of N-(3-(3-Chlorophenoxy)propyl)phthalimide

1-Bromo-3-(3-chlorophenoxy)propane (1.0 eq) and potassium phthalimide (1.1 eq) are dissolved in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to approximately 90°C and stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried to give N-(3-(3-chlorophenoxy)propyl)phthalimide.

The final step in this route involves the hydrazinolysis of the phthalimide group to release the desired this compound.

Route 2: Nitrile Intermediate Pathway

An alternative and efficient route involves the formation of a nitrile intermediate, which is subsequently reduced to the primary amine.

Intermediate 3: 3-(3-Chlorophenoxy)propanenitrile

This intermediate is synthesized by the reaction of 3-chlorophenol with acrylonitrile. This cyanoethylation reaction provides a direct precursor to the desired propylamine.

Experimental Protocol: Synthesis of 3-(3-Chlorophenoxy)propanenitrile

3-Chlorophenol (1.0 eq) is reacted with acrylonitrile (1.2 eq) in the presence of a catalytic amount of a strong base, such as sodium hydroxide or Triton B. The reaction is typically carried out at a slightly elevated temperature. After the reaction is complete, the mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude 3-(3-chlorophenoxy)propanenitrile, which can be purified by distillation or chromatography.

The final product is then obtained by the reduction of the nitrile group, commonly using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Comparative Data of Reaction Intermediates

The following table summarizes the key quantitative data for the intermediates from both synthetic routes, allowing for a direct comparison of their properties.

IntermediateSynthetic RouteMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Key Spectroscopic Data
1-Bromo-3-(3-chlorophenoxy)propane Williamson Ether SynthesisC₉H₁₀BrClO249.53~75-85Liquid¹H NMR: Signals corresponding to the propyl chain protons and aromatic protons. MS: Molecular ion peak consistent with the structure.
N-(3-(3-Chlorophenoxy)propyl)phthalimide Gabriel SynthesisC₁₇H₁₄ClNO₃331.75~80-90105-107IR (cm⁻¹): Characteristic C=O stretching of the phthalimide group (~1770 and 1710). ¹H NMR: Resonances for the phthalimide, propyl, and chlorophenoxy protons.
3-(3-Chlorophenoxy)propanenitrile Nitrile IntermediateC₉H₈ClNO181.62~90-95LiquidIR (cm⁻¹): Sharp C≡N stretching band around 2250. ¹H NMR: Signals for the methylene protons of the propyl chain and the aromatic protons.

Logical Workflow for Intermediate Confirmation

The structural confirmation of these intermediates is a critical step in the synthesis process. The following diagram illustrates the logical workflow for their characterization.

G Workflow for Intermediate Structure Confirmation cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Analysis cluster_data_analysis Data Analysis & Confirmation synthesis Synthesize Intermediate purification Purify Intermediate (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Correlate Spectroscopic Data with Expected Structure nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmed analysis->confirmation

Caption: Logical workflow for the confirmation of reaction intermediate structures.

Conclusion

Both the Williamson ether/Gabriel synthesis route and the nitrile intermediate pathway offer viable methods for the preparation of this compound. The choice of route may depend on factors such as the availability of starting materials, desired purity, and scalability. The detailed characterization of the intermediates, as outlined in this guide, is essential for ensuring a robust and reproducible synthetic process. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(3-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(3-Chlorophenoxy)propylamine, a compound that requires careful management due to its hazardous properties.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in safe handling and disposal. The compound is a flammable liquid and vapor, is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage[1].

Hazard ClassificationDescriptionPrecautionary Statement Codes
Flammable liquidsCategory 3, Flammable liquid and vapor[1][2]P210, P233
Acute toxicity (Oral)Category 4, Harmful if swallowed[1][2]P301 + P312
Acute toxicity (Dermal)Category 4, Harmful in contact with skin[1]P280
Acute toxicity (Inhalation)Category 4, Harmful if inhaled[1]P261, P304 + P340
Skin corrosion/irritationCategory 1A, Causes severe skin burns[1][2]P280, P303 + P361 + P353
Serious eye damage/eye irritationCategory 1, Causes serious eye damage[1][2]P280, P305 + P351 + P338

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate PPE. This includes:

  • Eye/Face Protection: Safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing, including a lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood[3].

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with institutional, local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash[3][4].

1. Waste Collection and Segregation:

  • Designate a specific, labeled, and sealed container for the collection of this compound waste. The container must be compatible with the chemical.

  • Clearly label the container as "Hazardous Waste" and include the full chemical name.

  • Segregate this waste from other chemical waste streams, particularly acids and oxidizing agents, to prevent dangerous reactions[3].

2. Storage of Chemical Waste:

  • Store the waste container in a designated and secure satellite accumulation area that is away from heat, sparks, open flames, and direct sunlight[3].

  • Ensure the container is kept tightly closed when not in use to prevent the release of flammable and harmful vapors[3].

3. Disposal of Empty Containers:

  • Thoroughly empty the original container of all contents.

  • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste[5].

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste[5].

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as solid waste or recycling, in accordance with institutional policies[4][5].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company[3]. Your institution's Environmental Health and Safety (EHS) department will typically manage this process.

  • Provide the EHS department with an accurate inventory of the waste.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area[1].

  • Ventilate: Ensure the area is well-ventilated, and if possible, perform the cleanup within a chemical fume hood[1].

  • Contain: Use an inert, absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Handling cluster_waste Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Handle in Ventilated Area A->B C Segregate from Incompatible Waste B->C Generate Waste D Collect in Labeled, Sealed Container C->D E Store in Designated Satellite Area D->E Store Securely F Arrange for Professional Disposal E->F Full Container G Document Waste for Pickup F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(3-Chlorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(3-Chlorophenoxy)propylamine

Hazard Summary and Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound, which should be treated as a hazardous and corrosive substance.[1][2][3][4]

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical splash goggles or a full-face shield.[2][3] Protects eyes from splashes, mists, or fumes of the corrosive substance.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] Prevents direct skin contact with the corrosive chemical.[3]
Body Protection Chemical-resistant lab coat, apron, or coveralls.[1][3] Protects skin and clothing from potential splashes or spills.[3]
Foot Protection Closed-toe shoes.[1] Prevents exposure from spills.

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if vapors or aerosols are generated.[3][5] | Minimizes inhalation of potentially harmful vapors.[3] |

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Review the Safety Data Sheet (SDS) for similar chemicals to understand the hazards.[1]

    • Ensure an emergency eyewash station and safety shower are accessible.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Handling the Chemical :

    • Handle the substance below eye level to minimize the risk of splashes to the face.[1][2]

    • Use only non-sparking tools and explosion-proof equipment if the substance is flammable.[8]

    • Keep the container tightly closed when not in use.[6]

    • Avoid actions that could generate aerosols or dust.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[9]

    • Clean the work area and any contaminated equipment.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[10]

G A Review SDS B Verify Emergency Equipment (Eyewash, Shower) D Don PPE A->D C Work in Fume Hood E Handle Chemical G Wash Hands & Skin D->G F Keep Container Closed H Clean Work Area I Dispose of PPE

Caption: Workflow for handling this compound.

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][11] Seek immediate medical attention.[8][9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9][11] Seek immediate medical attention.[9]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[5] If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[6][8] Rinse mouth with water.[8] Seek immediate medical attention.[5]
Spill Evacuate the area.[9] For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a designated hazardous waste container.[6][9][10] For large spills, contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and its contaminated materials is mandatory to ensure laboratory and environmental safety.[12]

  • Waste Collection :

    • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.[10][12]

    • Do not mix with other waste streams unless permitted by your institution's guidelines.[10]

  • Storage :

    • Store the waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[10]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal service.[10]

    • Aqueous solutions should not be disposed of down the sink.[1]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be recycled or disposed of as regular waste after being punctured to prevent reuse.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.